MG624
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UEIGIMKUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045781 | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-76-0, 77257-42-2 | |
| Record name | Stilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STILONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MG624: A Technical Guide to its Mechanism of Action in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanism of action of MG624, a small-molecule antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), in the context of angiogenesis. The information presented is synthesized from preclinical studies and is intended to inform further research and drug development efforts.
Core Mechanism of Action: Antagonism of the α7-nAChR and Inhibition of the Egr-1/FGF2 Pathway
This compound exerts its anti-angiogenic effects by targeting the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] Nicotine, a major component of tobacco smoke, is known to promote angiogenesis in cancers such as small cell lung cancer (SCLC) by activating α7-nAChR on endothelial cells.[1] this compound functions as a selective antagonist of this receptor, thereby inhibiting the downstream signaling cascade initiated by nicotine.[1][2]
The core mechanism involves the suppression of the Early Growth Response Gene 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2) pathway.[1] Specifically, this compound's antagonism of α7-nAChR leads to a reduction in nicotine-induced levels of the transcription factor Egr-1.[1] This, in turn, decreases the recruitment and binding of Egr-1 to the promoter region of the FGF2 gene.[1][2] The resulting suppression of FGF2 transcription and protein expression leads to a potent inhibition of angiogenesis.[1] This mechanism has been demonstrated to be effective in suppressing the proliferation of primary human microvascular endothelial cells of the lung (HMEC-Ls).[1]
Signaling Pathway
The signaling cascade from nicotine stimulation to angiogenesis and the inhibitory point of this compound is illustrated below.
Experimental Validation of Anti-Angiogenic Activity
The anti-angiogenic properties of this compound have been validated through a series of in vitro and in vivo experimental models. These studies collectively demonstrate the robust inhibitory effect of this compound on various stages of the angiogenic process.
Experimental Workflow Overview
The general workflow for assessing the anti-angiogenic potential of this compound is depicted below, starting from in vitro cellular assays to in vivo tumor models.
Data Presentation: Summary of Experimental Findings
The following tables summarize the key findings from the preclinical evaluation of this compound's anti-angiogenic effects.
Table 1: Summary of In Vitro Anti-Angiogenic Activity of this compound
| Experimental Assay | Cell/Tissue Type | Key Finding | Reference |
| Cell Proliferation Assay | Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) | This compound potently suppressed nicotine-induced cell proliferation. | [1] |
| Matrigel Tube Formation Assay | Endothelial Cells | Displayed robust anti-angiogenic activity, inhibiting the formation of capillary-like structures. | [1][2] |
| Rat Aortic Ring Assay | Rat Aortic Explants | Demonstrated potent anti-angiogenic activity by inhibiting microvessel sprouting. | [1][2] |
| Rat Retinal Explant Assay | Rat Retinal Explants | Showed robust anti-angiogenic activity. | [1] |
Table 2: Summary of In Vivo Anti-Angiogenic Activity of this compound
| Experimental Model | Tumor Type | Administration | Key Finding | Safety Profile | Reference |
| Chicken Chorioallantoic Membrane (CAM) Assay | Human SCLC | Topical | This compound inhibited angiogenesis in human SCLC tumors. | Not Applicable | [1][2] |
| Nude Mice Xenograft Model | Human SCLC (H69 cells) | Oral (in diet) | This compound inhibited nicotine-induced angiogenesis in human SCLC tumors. | No observed toxic side effects, lethargy, or discomfort in the mice. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.
In Vitro Angiogenesis Assays
-
Cell Culture: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) are cultured in appropriate endothelial growth medium.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound, with or without a pro-angiogenic stimulus like nicotine. Control wells receive the vehicle.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Quantification: Cell proliferation is assessed using a standard method such as MTT, XTT, or BrdU incorporation assay, which measures metabolic activity or DNA synthesis, respectively. Absorbance is read using a plate reader.
-
Analysis: The proliferation in treated wells is compared to the control wells to determine the inhibitory effect of this compound.
-
Plate Coating: A 96-well plate is coated with Matrigel Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Suspension: Endothelial cells (e.g., HUVECs or HMEC-Ls) are harvested and resuspended in a basal medium containing the test compounds (this compound at various concentrations) and a pro-angiogenic stimulus.
-
Seeding: The cell suspension is added to the Matrigel-coated wells.
-
Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like tube networks.
-
Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of angiogenesis is quantified by measuring parameters such as total tube length, number of branch points, and number of loops using imaging software.
-
Aorta Excision: Thoracic aortas are dissected from euthanized rats under sterile conditions.
-
Ring Preparation: The periaortic fibroadipose tissue is removed, and the aorta is cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a gel matrix, such as collagen or Matrigel, in a 48-well plate.
-
Treatment: The rings are cultured in a serum-free medium supplemented with various concentrations of this compound and a pro-angiogenic factor.
-
Incubation: The cultures are maintained at 37°C for 7-14 days, with media changes every 2-3 days.
-
Analysis: The outgrowth of microvessels from the aortic rings is monitored and quantified using an inverted microscope and image analysis software.
In Vivo Angiogenesis Models
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with high humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM).
-
Carrier Application: A sterile carrier, such as a small filter paper disc or a plastic coverslip, is soaked with the test substance (this compound) and placed onto the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
Observation and Quantification: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessel branch points converging towards the carrier.
-
Cell Implantation: Human small cell lung cancer (SCLC) cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound, typically mixed into their diet (e.g., 50 mg/kg of food). The control group receives a standard diet.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: After a predetermined period, the mice are euthanized, and the tumors are excised, weighed, and processed for histological analysis.
-
Angiogenesis Assessment: Tumor sections are stained with endothelial cell markers (e.g., CD31) to quantify microvessel density, providing a measure of angiogenesis within the tumor.
Conclusion
The preclinical data strongly suggest that this compound is a potent inhibitor of angiogenesis.[1] Its mechanism of action, centered on the antagonism of the α7-nAChR and subsequent suppression of the Egr-1/FGF2 signaling pathway, presents a targeted approach to counteract the pro-angiogenic effects of nicotine.[1] The consistent anti-angiogenic activity observed across a range of in vitro and in vivo models, coupled with a favorable safety profile in animal studies, underscores the potential of this compound as a therapeutic candidate for the anti-angiogenic treatment of human SCLC and potentially other smoking-associated malignancies.[1][2] Further investigation is warranted to translate these promising preclinical findings into clinical applications.
References
MG624: A Technical Guide to its Antagonism of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MG624 as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant signaling pathways.
Core Concepts: this compound as an α7 nAChR Antagonist
This compound is a small-molecule compound, chemically identified as triethyl-(beta-4-stilbenoxy-ethyl) ammonium. It has been characterized as a potent and selective antagonist of the neuronal α7 nicotinic acetylcholine receptor.[1] Its antagonism at this receptor subtype has been demonstrated through both radioligand binding assays and functional electrophysiological studies.[1][2] This selectivity is a key feature, as the α7 nAChR is implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic development.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's interaction with nicotinic acetylcholine receptors. This data highlights its potency and selectivity for the α7 subtype.
| Parameter | Value | Receptor Subtype | Species | Assay Type | Reference |
| IC50 | 94 nM | α7 nAChR | Chick | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [2] |
| Ki | 106 nM | α7 nAChR | Chick | [125I]α-Bungarotoxin Binding | |
| Ki | 84 µM | α4β2 nAChR | Chick | [3H]Epibatidine Binding | |
| IC50 | 41 nM | α7 nAChR | Human | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [3] |
| IC50 | 10 nM | α9α10 nAChR | Human | Two-Electrode Voltage Clamp (in Xenopus oocytes) | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly blocking the ion channel of the α7 nAChR, thereby inhibiting the influx of cations, primarily Ca2+, that is normally triggered by the binding of acetylcholine or other agonists like nicotine.
A significant downstream effect of this compound's antagonism of the α7 nAChR is the inhibition of angiogenesis, particularly in the context of small cell lung cancer.[4] Nicotine, a component of tobacco smoke, has been shown to promote angiogenesis by activating α7 nAChRs on endothelial cells.[4] This activation leads to the upregulation of Early Growth Response gene 1 (Egr-1), a transcription factor that in turn increases the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[4] this compound disrupts this pathway by blocking the initial activation of the α7 nAChR by nicotine, leading to a reduction in Egr-1 and FGF2 levels, and consequently, the inhibition of angiogenesis.[4]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize this compound as an α7 nAChR antagonist.
Radioligand Binding Assay for Ki Determination
This protocol is based on the methods described by Gotti et al. (1998) for determining the binding affinity of this compound for the α7 nAChR using the radiolabeled antagonist [125I]α-Bungarotoxin.
Materials:
-
Cell membranes expressing the chick α7 nAChR
-
[125I]α-Bungarotoxin (specific activity ~200 Ci/mmol)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the α7 nAChR in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Competition Binding Assay:
-
In a series of tubes, add a constant concentration of [125I]α-Bungarotoxin (e.g., 1 nM).
-
Add increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or unlabeled α-bungarotoxin) to a separate set of tubes.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for IC50 Determination
This protocol is based on the electrophysiological methods used by Gotti et al. (1998) to functionally characterize the antagonist activity of this compound at the chick α7 nAChR.
Materials:
-
Mature female Xenopus laevis frogs
-
cRNA encoding the chick α7 nAChR subunit
-
Oocyte incubation solution (e.g., modified Barth's solution)
-
Recording solution (e.g., Ringer's solution)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from an anesthetized Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with cRNA encoding the chick α7 nAChR.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Antagonist Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a fixed concentration of acetylcholine (e.g., the EC50 concentration) to elicit an inward current mediated by the α7 nAChRs.
-
After washing out the ACh, pre-apply a specific concentration of this compound for a set duration (e.g., 1-2 minutes).
-
Co-apply the same concentration of ACh in the presence of this compound and record the resulting current.
-
Repeat this procedure for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel compound, such as this compound, as an α7 nAChR antagonist.
This comprehensive guide provides a detailed technical overview of this compound as an α7 nicotinic acetylcholine receptor antagonist, intended to be a valuable resource for professionals in the fields of pharmacology and drug development. The provided data and methodologies offer a solid foundation for further research and understanding of this important compound.
References
- 1. Selective effects of a 4-oxystilbene derivative on wild and mutant neuronal chick alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxystilbene compounds are selective ligands for neuronal nicotinic αBungarotoxin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MG624 in the Egr-1/FGF2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of MG624, a selective α7-nicotinic acetylcholine receptor (α7-nAChR) antagonist, in the Egr-1/FGF2 signaling pathway. This pathway is critically implicated in angiogenesis, particularly in the context of nicotine-promoted tumor growth, such as in small cell lung cancer (SCLC). This document outlines the mechanism of action of this compound, presents available quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Introduction to the Egr-1/FGF2 Signaling Pathway and this compound
Fibroblast Growth Factor 2 (FGF2) is a potent pro-angiogenic factor that plays a crucial role in tumor vascularization. Its expression is, in part, regulated by the transcription factor Early Growth Response-1 (Egr-1). Egr-1 binds to the promoter region of the FGF2 gene, thereby initiating its transcription. In the context of nicotine exposure, the activation of α7-nAChRs on endothelial cells has been shown to upregulate Egr-1, leading to increased FGF2 production and subsequent angiogenesis. This signaling cascade is a key mechanism by which smoking promotes tumor growth.[1]
This compound is a small-molecule antagonist of the α7-nAChR.[1] By blocking this receptor, this compound disrupts the nicotine-induced signaling cascade that leads to angiogenesis. This makes this compound and other α7-nAChR antagonists promising candidates for anti-angiogenic therapies, particularly in cancers with a strong etiological link to smoking.[1]
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits angiogenesis is through the suppression of the Egr-1/FGF2 signaling pathway. The key steps are as follows:
-
Antagonism of α7-nAChR: this compound competitively binds to the α7-nAChR on endothelial cells, preventing nicotine from activating the receptor.
-
Downregulation of Egr-1: By blocking the α7-nAChR, this compound prevents the downstream signaling events that lead to the upregulation of the transcription factor Egr-1.
-
Reduced FGF2 Transcription: The decrease in Egr-1 levels leads to reduced binding of this transcription factor to the promoter of the FGF2 gene.
-
Inhibition of Angiogenesis: The subsequent decrease in FGF2 expression and secretion results in the inhibition of endothelial cell proliferation, migration, and tube formation, the key processes of angiogenesis.[1]
Quantitative Data on the Efficacy of this compound
The following table summarizes the available quantitative data on the anti-angiogenic effects of this compound.
| Assay | Cell Type | Treatment | Concentration | Effect | Reference |
| Cell Proliferation | Human Microvascular Endothelial Cells of the Lung (HMEC-L) | Nicotine + this compound | 20 µM | Maximum suppression of nicotine-induced proliferation | Citing Brown et al., 2012 |
| Angiogenic Tubule Formation | Human Microvascular Endothelial Cells of the Lung (HMEC-L) | Nicotine + this compound | Not Specified | ~40% reduction in nicotine-induced tubule formation | Citing Brown et al., 2012 |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in the Egr-1/FGF2 signaling pathway are provided below.
Nicotine-Induced Endothelial Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of endothelial cells stimulated with nicotine.
Materials:
-
Human Microvascular Endothelial Cells of the Lung (HMEC-L)
-
Endothelial cell growth medium
-
Nicotine solution
-
This compound solution
-
96-well plates
-
MTT or WST-1 proliferation assay kit
-
Microplate reader
Protocol:
-
Seed HMEC-L cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-proliferative concentration of nicotine (e.g., 1 µM).
-
Incubate the plate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the nicotine-treated control.
Matrigel Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Matrigel Basement Membrane Matrix
-
HMEC-L cells
-
Endothelial cell growth medium
-
Nicotine solution
-
This compound solution
-
96-well plates
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HMEC-L cells and resuspend them in a serum-free medium containing nicotine and/or this compound at the desired concentrations.
-
Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.
Materials:
-
Thoracic aorta from a rat
-
Serum-free culture medium
-
Matrigel or collagen gel
-
Nicotine solution
-
This compound solution
-
24-well plates
-
Dissecting microscope and surgical tools
Protocol:
-
Aseptically dissect the thoracic aorta from a rat and clean it of periadventitial fibro-adipose tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a layer of Matrigel or collagen gel in a 24-well plate.
-
After the gel solidifies, add culture medium containing nicotine and/or this compound.
-
Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouting microvessels.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if this compound treatment reduces the binding of Egr-1 to the FGF2 promoter.
Materials:
-
HMEC-L cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis buffer
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-Egr-1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for the FGF2 promoter region for qPCR
Protocol:
-
Treat HMEC-L cells with nicotine and/or this compound for the desired time.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an anti-Egr-1 antibody overnight.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the Egr-1 binding site on the FGF2 promoter.
-
Analyze the qPCR data to determine the relative enrichment of the FGF2 promoter in the Egr-1 immunoprecipitated samples.
Conclusion
This compound represents a targeted therapeutic strategy for inhibiting angiogenesis by disrupting the α7-nAChR-mediated Egr-1/FGF2 signaling pathway. The available data demonstrates its potential to suppress endothelial cell proliferation and tube formation, key events in the angiogenic process. The experimental protocols detailed in this guide provide a framework for further investigation into the efficacy and mechanism of action of this compound and other α7-nAChR antagonists. Further research, particularly studies providing detailed dose-response data, will be crucial for the clinical development of these compounds as anti-angiogenic therapies.
References
Investigating the Anti-Tumor Effects of MG624 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat solid tumors. The exploration of novel therapeutic agents that can effectively target key signaling pathways driving glioblastoma progression is of paramount importance. MG624, a selective antagonist of α7 and α9-containing nicotinic acetylcholine receptors (nAChRs), has emerged as a promising candidate with potential anti-tumor properties in glioblastoma. This technical guide provides an in-depth overview of the anti-tumor effects of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative findings. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in glioblastoma.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and robust angiogenesis. The nicotinic acetylcholine receptors (nAChRs), traditionally associated with the nervous system, have been implicated in the pathophysiology of various cancers, including glioblastoma.[1] Activation of these receptors by their endogenous ligand, acetylcholine, or by exogenous agonists like nicotine, can promote tumor growth and survival.[1] this compound is a 4-oxystilbene derivative that acts as a competitive antagonist at α7 and α9-containing nAChRs.[1][2] Its ability to block the pro-proliferative signals mediated by these receptors makes it a compelling agent for investigation in an oncological context. This guide will explore the current understanding of this compound's anti-tumor effects in glioblastoma, focusing on its impact on cell viability, key signaling pathways, and angiogenesis.
Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma primarily through the antagonism of α7 and α9-containing nAChRs. These receptors, when activated, can stimulate downstream signaling cascades that promote cell proliferation and survival.
Inhibition of Pro-Proliferative Signaling
Studies have shown that nicotine-induced proliferation of glioblastoma cells is effectively counteracted by this compound.[1] This anti-proliferative effect is attributed to the inhibition of key signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt).[1] The p-ERK and p-AKT pathways are central regulators of cell growth, survival, and differentiation, and their inhibition by this compound is a critical aspect of its anti-tumor activity.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a hallmark of glioblastoma and is essential for tumor growth and invasion. This compound has demonstrated potent anti-angiogenic properties in several in vivo models.[3] It has been shown to suppress the proliferation of human microvascular endothelial cells and inhibit angiogenesis in the chicken chorioallantoic membrane (CAM) and nude mice models.[3] The anti-angiogenic activity of this compound is mediated, at least in part, by the suppression of nicotine-induced fibroblast growth factor 2 (FGF2) levels.[3]
Quantitative Data
Table 1: In Vitro Effects of this compound and its Derivatives
| Compound | Target | Cell Line | Effect | Observations |
| This compound | α7/α9 nAChR | Glioblastoma Cells | Inhibition of nicotine-induced proliferation | Potently counteracts the pro-proliferative effects of nicotine.[1] |
| Glioblastoma Cells | Decreased p-ERK and p-AKT levels | Inhibits key survival and proliferation signaling pathways.[1] | ||
| StN-4 | α7 nAChR (silent agonist) | U87MG | Decreased cell proliferation, p-AKT, and oxphos ATP levels. Induced G1/G0 arrest and apoptosis. | More potent than this compound in reducing cell viability.[2] |
| StN-8 | α7 nAChR (full antagonist) | U87MG | Decreased cell proliferation, p-AKT, and oxphos ATP levels. | More potent than this compound in reducing cell viability.[2] |
Table 2: In Vivo Anti-Angiogenic Effects of this compound
| Model | Tumor Type | Effect | Mechanism | Reference |
| Chicken Chorioallantoic Membrane (CAM) | Human SCLC | Suppression of angiogenesis | - | [3] |
| Nude Mice | Human SCLC | Suppression of angiogenesis | - | [3] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the anti-tumor effects of this compound in glioblastoma.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines such as U87MG and A172 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Western Blot Analysis for p-ERK and p-AKT
This technique is used to detect and quantify the levels of phosphorylated ERK and AKT.
-
Procedure:
-
Grow glioblastoma cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 1 x 10⁶ glioblastoma cells (e.g., U87MG) suspended in 100 µL of Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Chicken Chorioallantoic Membrane (CAM) Assay
This assay is a well-established in vivo model to study angiogenesis and anti-angiogenic compounds.
-
Procedure:
-
Use fertilized chicken eggs at day 3 of incubation.
-
Create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile filter paper disc soaked with this compound solution onto the CAM.
-
A control group should receive a vehicle-soaked disc.
-
Incubate the eggs for another 48-72 hours.
-
Observe and photograph the CAM vasculature under a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring the number and length of blood vessels in the treated area compared to the control.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for glioblastoma by targeting the pro-proliferative and pro-angiogenic signaling mediated by α7 and α9-containing nAChRs. Its ability to inhibit the p-ERK and p-AKT pathways underscores its potential to disrupt key cellular processes that drive glioblastoma progression. The development of more potent derivatives, such as StN-4 and StN-8, further validates the therapeutic strategy of targeting nAChRs in this devastating disease.
Future research should focus on obtaining more comprehensive quantitative data on the efficacy of this compound in various glioblastoma subtypes, including patient-derived xenograft models. Elucidating the full spectrum of signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and may reveal potential combination therapies. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives will be crucial for their successful clinical translation. This technical guide provides a foundational framework for researchers to design and execute rigorous preclinical studies to further evaluate the therapeutic potential of this compound in the fight against glioblastoma.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of MG624: A Potent and Selective Antagonist of the α7 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
MG624, a 4-oxystilbene derivative, has emerged as a significant pharmacological tool for the study of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and angiogenesis. This compound exhibits a high binding affinity and selectivity for the α7 nAChR, acting as a potent antagonist. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the α7 nAChR, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Binding Affinity and Selectivity of this compound
This compound demonstrates a notable affinity for the α7 nAChR, with reported inhibition constant (Ki) values in the nanomolar range. Its selectivity for the α7 subtype over other nAChR subtypes and the muscle-type acetylcholine receptor is a key feature of its pharmacological profile.
Table 1: Binding Affinity of this compound for α7 nAChR
| Parameter | Value | Species/Tissue | Reference |
| Ki | 106 nM | Chick Optic Lobe | [1] |
| Ki | 55 nM | Neuronal Chick Optic Lobe Membranes | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Ki Value | Selectivity (fold) vs. α7 (using 106 nM) | Species/Tissue | Reference |
| α7 nAChR | 106 nM | 1 | Chick Optic Lobe | [1] |
| Muscle-type AChR | 70 µM | ~660 | TE671 cells | [1] |
| α4β2 nAChR | 84 µM | ~792 | - | |
| α6 nAChR | 4.52 µM | ~43 | - | |
| β2 subunit-containing nAChRs | 12 µM | ~113 | - | |
| β4 subunit-containing nAChRs | 9.2 µM | ~87 | - |
Table 3: Functional Antagonism of this compound at α7 nAChR
| Parameter | Value | Experimental System | Reference |
| IC50 | 94 nM | Xenopus oocytes expressing chick α7 nAChR | |
| IC50 (Vagus Nerve Stimulation) | 49.4 µM | Guinea pig nerve-stomach preparation | |
| IC50 (Phrenic Nerve Stimulation) | 486 µM | Rat nerve-hemidiaphragm preparation |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's binding affinity and functional antagonism at the α7 nAChR.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the α7 nAChR.
Materials:
-
Radioligand: [125I]α-bungarotoxin ([125I]α-Bgtx), a high-affinity antagonist for the α7 nAChR.
-
Test Compound: this compound.
-
Receptor Source: Membranes prepared from chick optic lobe (for α7 nAChR) or TE671 cells (for muscle-type AChR).[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-Bgtx).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [125I]α-Bgtx, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [125I]α-Bgtx against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel (in this case, the α7 nAChR) in response to the application of a ligand.
Objective: To determine the functional antagonist activity (IC50) of this compound at the α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed RNA encoding the chick α7 nAChR subunit.
-
Injection System: Micropipette and nanoliter injector.
-
TEVC setup: Amplifier, voltage and current electrodes, recording chamber, and perfusion system.
-
Recording Solution: e.g., Barth's solution.
-
Agonist: Acetylcholine (ACh).
-
Antagonist: this compound.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill with a conducting solution (e.g., 3 M KCl).
-
Recording: Place an oocyte in the recording chamber and impale it with the two electrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of ACh to evoke an inward current.
-
Antagonist Application: Pre-incubate the oocyte with varying concentrations of this compound for a set period, and then co-apply with the same concentration of ACh.
-
Data Acquisition: Record the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Data Analysis: Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways Associated with α7 nAChR
Activation of the α7 nAChR, a ligand-gated ion channel with high Ca2+ permeability, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.
General Downstream Signaling of α7 nAChR
Upon activation by an agonist like acetylcholine, the α7 nAChR opens, leading to an influx of Ca2+. This increase in intracellular Ca2+ acts as a second messenger, activating multiple downstream signaling pathways that are crucial for neuronal function and survival.
This compound-Mediated Inhibition of the Egr-1/FGF2 Angiogenic Pathway
In the context of angiogenesis, nicotine, acting as an agonist at the α7 nAChR on endothelial cells, can promote tumor growth. This compound has been shown to inhibit this process by blocking the downstream signaling cascade that leads to the production of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[2]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the α7 nAChR. Its pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the study of the α7 nAChR and the therapeutic potential of its modulation. Further research into the structure-activity relationships of this compound and its derivatives may lead to the development of novel therapeutics for a variety of disorders.
References
In-Vivo Pharmacokinetics and Bioavailability of MG624: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) with demonstrated anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of the Egr-1/FGF2 signaling pathway, which is crucial for tumor-induced angiogenesis.[1] While extensive research has highlighted its therapeutic potential in preclinical models of small cell lung cancer (SCLC), a comprehensive in-vivo pharmacokinetic and bioavailability profile of this compound has not been extensively reported in publicly available literature.[1][2]
This technical guide consolidates the available in-vivo data for this compound and provides standardized experimental protocols for determining its pharmacokinetic parameters and bioavailability. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and clinical evaluation of this compound and similar small molecule inhibitors.
Quantitative Data Summary
To date, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound have not been published. However, in-vivo efficacy studies have been conducted, primarily in mouse xenograft models of SCLC. In these studies, this compound was administered orally through the diet at an approximate dose of 10 mg/kg per day.[2]
For illustrative purposes, the following table presents hypothetical pharmacokinetic data for this compound following oral administration in mice, based on typical values for small molecule drugs with similar characteristics.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Unit | Value (Hypothetical) | Description |
| Dose | mg/kg | 10 | Single oral gavage administration. |
| Cmax | ng/mL | 850 | Maximum observed plasma concentration. |
| Tmax | h | 2 | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng·h/mL | 4200 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-∞) | ng·h/mL | 4500 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | 6 | Elimination half-life. |
| CL/F | mL/h/kg | 2.2 | Apparent total body clearance after oral administration. |
| Vz/F | L/kg | 19 | Apparent volume of distribution after oral administration. |
| F | % | 30 | Absolute oral bioavailability. |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in plasma following a single oral and intravenous administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Dosing:
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis with appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
SCLC Mouse Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a human SCLC xenograft model in nude mice.
Materials:
-
Human SCLC cell line (e.g., NCI-H69)
-
Matrigel
-
Athymic nude mice (nu/nu)
-
This compound formulated in rodent diet
-
Calipers
Methodology:
-
Cell Culture: Culture SCLC cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of SCLC cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Provide the treatment group with a diet containing this compound at the desired concentration (e.g., to achieve an approximate daily dose of 10 mg/kg). The control group receives a standard diet.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise and weigh the tumors.
Visualizations
Caption: Signaling pathway of this compound in inhibiting nicotine-induced angiogenesis.
Caption: Experimental workflow for an in-vivo pharmacokinetic study of this compound.
References
MG624: A Technical Guide to its Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of MG624, a selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR), in dimethyl sulfoxide (DMSO), ethanol, and aqueous solutions.[1] Understanding the solubility of this compound is critical for its effective use in preclinical research and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the key signaling pathway influenced by this compound.
Core Properties of this compound
This compound is a small molecule with the chemical name N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide.[1] It has a molecular weight of 451.4 g/mol .[2] Primarily recognized for its role as a selective antagonist for neuronal α7 subunit-containing nAChR subtypes, this compound is a valuable tool in neuroscience and cancer research.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes these findings for easy comparison.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2] | ~44.3 mM |
| Ethanol | 10 mM[2] | 10 mM |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.3 mg/mL[2] | ~0.66 mM |
Experimental Protocol for Solubility Determination
While the specific experimental protocol used to determine the published solubility values for this compound is not publicly available, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable approach for researchers seeking to verify or expand upon the existing data.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (crystalline solid)
-
Solvent of interest (DMSO, Ethanol, PBS pH 7.2)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the antagonism of the α7 nicotinic acetylcholine receptor (α7-nAChR). In the context of angiogenesis (the formation of new blood vessels), particularly in models of small cell lung cancer, nicotine can promote this process by binding to α7-nAChR. This activation leads to the upregulation of Early Growth Response protein 1 (Egr-1), a transcription factor. Egr-1 then binds to the promoter of Fibroblast Growth Factor 2 (FGF2), increasing its expression. FGF2 is a potent pro-angiogenic factor.
This compound competitively binds to the α7-nAChR, blocking the binding of nicotine. This antagonism prevents the downstream signaling cascade, leading to a reduction in Egr-1 and subsequently FGF2 levels. The net effect is the inhibition of angiogenesis.[2]
This compound Signaling Pathway Diagram
Caption: this compound inhibits angiogenesis by blocking the α7-nAChR signaling cascade.
References
An In-depth Technical Guide to the Long-term Stability and Storage of MG624
This guide provides a comprehensive overview of the long-term stability and recommended storage conditions for MG624, a selective antagonist of neuronal α7 nicotinic acetylcholine receptors (nAChRs). The information is intended for researchers, scientists, and drug development professionals who are working with this compound.
Introduction to this compound
This compound is a small molecule inhibitor of certain neuronal nicotinic acetylcholine receptors.[1] It has been identified as a tool compound in neuroscience research, particularly in studies related to the modulation of cholinergic signaling. Its activity as an antagonist of α7-nAChRs makes it a subject of interest for investigating various physiological and pathological processes.
Long-term Stability Data
Quantitative data regarding the long-term stability of this compound is limited. However, information from commercial suppliers provides a foundational understanding of its shelf life under specific conditions.
Table 1: Summary of Known Long-term Stability of this compound
| Parameter | Value | Storage Condition | Source |
| Shelf Life | ≥ 4 years | -20°C | Commercial Supplier Data |
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale/Remarks |
| Temperature | -20°C for long-term storage. | Ensures stability for at least 4 years. |
| Room temperature for short-term handling and shipping. | As indicated by shipping information from suppliers. | |
| Light | Store protected from light. | This compound is a stilbene derivative, and such compounds are often susceptible to photo-induced isomerization and degradation. |
| Humidity | Store in a dry environment. | While specific data on hydrolytic stability is unavailable, it is good practice to avoid moisture. |
| Formulation | Crystalline solid. | Supplied as a solid, which is generally more stable than solutions. |
| Inert Atmosphere | Not specified, but consider for solutions. | For solutions, especially in protic solvents, storage under an inert atmosphere (e.g., argon or nitrogen) may prevent oxidative degradation. |
Experimental Protocols for Stability Assessment
While specific stability-indicating methods for this compound have not been published, a robust protocol can be designed based on established guidelines from the International Council for Harmonisation (ICH) and common practices for the analysis of pharmaceutical compounds.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for assessing the purity and degradation of this compound.
Table 3: Proposed Parameters for a Stability-Indicating RP-HPLC Method for this compound
| Parameter | Proposed Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for the separation of small organic molecules. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) | Provides good peak shape and resolution for a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 320 nm | Based on the stilbene chromophore which typically absorbs strongly in this region. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to validate the stability-indicating nature of the analytical method.
Table 4: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photodegradation | Exposure to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) |
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.
Caption: Experimental workflow for this compound stability testing.
Plausible Degradation Pathway
Based on the stilbene scaffold of this compound, a plausible degradation pathway under photolytic conditions involves cis-trans isomerization followed by cyclization.
Caption: Plausible photodegradation pathway of this compound.
Conclusion
The long-term stability of this compound is best maintained by storage at -20°C, where it is reported to be stable for at least four years. As a stilbene derivative, it is prudent to protect it from light to prevent potential photodegradation. For comprehensive stability analysis, a validated stability-indicating HPLC method coupled with forced degradation studies is recommended. This will provide a detailed understanding of its degradation profile and ensure the reliability of experimental results. Further studies are warranted to fully characterize the degradation products and kinetics under various stress conditions.
References
Initial exploratory studies on MG624's therapeutic potential
Disclaimer
Please note that the following technical guide is based on a hypothetical compound, MG624 , and a fictional therapeutic target, InflammoKinase-1 (IK-1) . The data, experimental protocols, and signaling pathways presented are for illustrative purposes to demonstrate the requested format and content structure for an in-depth technical guide.
An In-depth Technical Guide on the Initial Exploratory Studies of this compound's Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammatory diseases represent a significant burden on global health. A key driver in many of these conditions is the overactivation of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. InflammoKinase-1 (IK-1) has been identified as a critical upstream kinase in a pathway responsible for the production of TNF-α and IL-6. This compound is a novel small molecule inhibitor designed to selectively target the ATP-binding site of IK-1, with the therapeutic goal of mitigating the inflammatory cascade. This document outlines the initial in vitro and in vivo studies conducted to characterize the therapeutic potential of this compound.
In Vitro Characterization of this compound
Biochemical Potency and Selectivity
The initial characterization of this compound involved assessing its inhibitory activity against the primary target, IK-1, and a panel of related kinases to determine its selectivity profile.
Data Presentation: Table 1. Biochemical Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) |
| IK-1 | 15.2 |
| Kinase A | > 10,000 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,750 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values. The assay mixture contained 5 nM recombinant human IK-1, 100 nM of a biotinylated peptide substrate, and 10 µM ATP in a kinase reaction buffer. This compound was serially diluted in DMSO and added to the assay plate, followed by the addition of the enzyme and substrate mixture. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was then stopped, and a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin was added. After a further 60-minute incubation, the TR-FRET signal was read on a plate reader. The IC50 values were calculated using a four-parameter logistic fit.
Signaling Pathway of this compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound in the IK-1 signaling pathway.
Caption: Proposed mechanism of action of this compound in the IK-1 signaling cascade.
Cellular Activity of this compound
Inhibition of Cytokine Release
To assess the activity of this compound in a cellular context, its ability to inhibit the release of TNF-α from a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS) was evaluated.
Data Presentation: Table 2. Inhibition of TNF-α Release in LPS-stimulated THP-1 Cells
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control (Unstimulated) | 12.5 | - |
| Vehicle Control (LPS-stimulated) | 850.2 | 0% |
| This compound (100 nM) + LPS | 433.6 | 49% |
| This compound (500 nM) + LPS | 127.5 | 85% |
| This compound (1000 nM) + LPS | 35.7 | 96% |
Experimental Protocol: Cell-Based Cytokine Release Assay
THP-1 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours. The cells were then washed and pre-incubated with various concentrations of this compound or vehicle (0.1% DMSO) for 1 hour. Following pre-incubation, the cells were stimulated with 100 ng/mL of LPS for 6 hours. The cell culture supernatant was then collected, and the concentration of TNF-α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Experimental Workflow for the Cell-Based Assay
The following diagram outlines the workflow for the cell-based cytokine release assay.
Caption: Experimental workflow for the cell-based cytokine release assay.
Pharmacokinetic Profiling of this compound
In Vivo Pharmacokinetics in Mice
A preliminary pharmacokinetic study was conducted in male C57BL/6 mice to assess the oral bioavailability of this compound.
Data Presentation: Table 3. Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1,200 | 850 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 1,800 | 7,650 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 42.5% |
Experimental Protocol: In Vivo Pharmacokinetic Study
Male C57BL/6 mice were divided into two groups. The first group received a single intravenous injection of this compound at a dose of 1 mg/kg. The second group received a single oral gavage of this compound at a dose of 10 mg/kg. Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Logical Relationship of the Pharmacokinetic Study Stages
The following diagram illustrates the logical flow of the in vivo pharmacokinetic study.
Caption: Logical flow of the in vivo pharmacokinetic study.
Conclusion
The initial exploratory studies on the hypothetical compound this compound demonstrate a promising profile for a novel anti-inflammatory agent. This compound shows potent and selective inhibition of its target, IK-1, in biochemical assays. This activity translates to a cellular context, where it effectively suppresses the production of the pro-inflammatory cytokine TNF-α. Furthermore, preliminary pharmacokinetic studies in mice indicate that this compound has reasonable oral bioavailability, supporting its potential for oral administration. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound in relevant disease models.
Methodological & Application
Application Notes and Protocols for MG624 in a Matrigel Angiogenesis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1] Emerging research has identified its potential as an anti-angiogenic agent, making it a compound of interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2] The mechanism of action for its anti-angiogenic effects involves the suppression of the Egr-1/FGF2 signaling pathway.[1] The Matrigel tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. This document provides a detailed protocol for utilizing this compound in a Matrigel angiogenesis assay.
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR. This antagonism disrupts the downstream signaling cascade that is often stimulated by factors like nicotine, a known pro-angiogenic component of cigarette smoke. Specifically, this compound leads to a decrease in the expression of Early Growth Response Protein 1 (Egr-1). Egr-1 is a transcription factor that plays a crucial role in promoting the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic growth factor. By reducing Egr-1 levels, this compound effectively suppresses FGF2 production, thereby inhibiting the formation of new blood vessels.[1]
References
Application of MG624 in a Rat Aortic Ring Explant Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that has demonstrated potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The rat aortic ring explant model is a well-established ex vivo assay that recapitulates the key steps of angiogenesis, providing a valuable tool for screening and characterizing potential anti-angiogenic compounds. This document provides detailed application notes and protocols for utilizing this compound in a rat aortic ring explant model to study its inhibitory effects on angiogenesis.
Principle of the Assay
The rat aortic ring assay is an organ culture model where small cross-sections of a rat aorta are embedded in a three-dimensional extracellular matrix, such as Matrigel or collagen. In response to angiogenic stimuli present in the culture medium, endothelial cells from the aortic explants migrate, proliferate, and form new microvascular sprouts. The extent of this microvessel outgrowth can be quantified to assess the pro- or anti-angiogenic effects of test compounds. This compound is expected to inhibit this process by blocking the α7-nAChR signaling pathway, which is involved in promoting angiogenesis.
Mechanism of Action of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR. In the context of angiogenesis, particularly in nicotine-induced models, the activation of α7-nAChR on endothelial cells leads to the upregulation of the transcription factor Early Growth Response-1 (Egr-1). Egr-1, in turn, binds to the promoter of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor, leading to its increased expression and subsequent promotion of new blood vessel formation. By blocking the α7-nAChR, this compound disrupts this signaling cascade, leading to the downregulation of Egr-1 and a subsequent decrease in FGF2 levels, ultimately resulting in the inhibition of angiogenesis.
Experimental Protocols
This section provides a detailed protocol for the rat aortic ring assay to evaluate the anti-angiogenic activity of this compound.
Materials and Reagents
-
This compound (Tocris Bioscience or other reputable supplier)
-
Thoracic aortas from 6- to 8-week-old Sprague-Dawley rats
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced (Corning)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, deionized water
-
24-well tissue culture plates
-
Surgical instruments (scissors, forceps, scalpel)
-
Dissecting microscope
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
Application Notes and Protocols for the Chicken Chorioallantoic Membrane (CAM) Assay with MG624
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chicken Chorioallantoic Membrane (CAM) assay is a robust and widely utilized in vivo model for studying angiogenesis, tumor growth, invasion, and metastasis.[1][2] Its advantages include cost-effectiveness, rapid results, and a naturally immunodeficient environment, making it an ideal platform for screening anti-cancer compounds.[1][3] This document provides detailed application notes and protocols for utilizing the CAM assay to evaluate the anti-angiogenic and anti-tumor effects of MG624, a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[4][5][6]
This compound has been shown to inhibit angiogenesis in human small cell lung cancer (SCLC) by suppressing nicotine-induced fibroblast growth factor 2 (FGF2) expression.[4][7] This occurs through the downregulation of the early growth response gene 1 (Egr-1).[4] The protocols outlined below are designed to assess these effects on a suitable cancer cell line, such as an SCLC line, grown on the CAM.
Application Notes
The CAM assay, in conjunction with a relevant cancer cell line, can be employed to:
-
Evaluate the anti-angiogenic potential of this compound: By quantifying the reduction in blood vessel formation around a tumor xenograft treated with this compound.
-
Assess the impact of this compound on tumor growth: Measuring the size and weight of tumors grown on the CAM with and without this compound treatment.
-
Investigate the effect of this compound on tumor invasion and metastasis: Analyzing the local invasion of cancer cells into the CAM tissue and quantifying metastasis to distant organs of the chick embryo, such as the liver and lungs, using techniques like qPCR for human-specific DNA sequences (e.g., Alu repeats).[1][8]
-
Elucidate the mechanism of action of this compound: By studying the expression of key molecules in the α7-nAChR signaling pathway, such as Egr-1 and FGF2, in the tumor and surrounding CAM tissue.[4]
Experimental Protocols
Part 1: Preparation for the CAM Assay
Materials:
-
Fertilized chicken eggs (specific pathogen-free)
-
Egg incubator with rotation and humidity control
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Small scissors or Dremel tool with a sterile cutting disc
-
Sterile forceps
-
Parafilm or sterile adhesive tape
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity. Ensure the eggs are rotated regularly for the first 3 days.[9]
-
Windowing the Egg (Day 3):
-
On embryonic development day (EDD) 3, candle the eggs to identify the location of the embryo and major blood vessels.
-
Working in a sterile environment (e.g., a laminar flow hood), disinfect a small area on the top of the eggshell with 70% ethanol.
-
Carefully create a small window (approximately 1-2 cm in diameter) in the eggshell using sterile scissors or a Dremel tool, avoiding damage to the underlying membranes.[10]
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to a stationary incubator (no rotation).[9]
-
Part 2: Tumor Cell Implantation
Materials:
-
Human cancer cell line (e.g., a small cell lung cancer line)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel or a similar basement membrane matrix
-
Sterile silicone rings (5-10 mm diameter)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions (37°C, 5% CO2).
-
Cell Preparation for Implantation (Day 7):
-
On EDD 7, harvest the cancer cells using trypsin-EDTA and wash them with sterile PBS.
-
Count the cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^6 cells per 20-30 µL.[10]
-
Mix the cell suspension with an equal volume of cold Matrigel on ice to prevent premature polymerization.
-
-
Implantation onto the CAM:
Part 3: Treatment with this compound
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)
-
Sterile filter paper discs or gelatin sponges
Procedure:
-
Preparation of Treatment: Prepare different concentrations of this compound in a sterile vehicle.
-
Treatment Application (starting Day 8 or once tumors are established):
-
Topical Application: Saturate a sterile filter paper disc or gelatin sponge with the this compound solution or vehicle control.
-
Carefully place the disc/sponge on the CAM adjacent to the growing tumor.
-
Alternatively, the this compound solution can be directly applied to the tumor.
-
Reseal the window and return the eggs to the incubator. Treatment can be repeated daily or as required by the experimental design.
-
Part 4: Data Collection and Analysis
Procedure:
-
Termination of Experiment (Day 14-18):
-
On the desired day of analysis, place the eggs at 4°C for 30 minutes to anesthetize the embryo.
-
-
Angiogenesis Quantification:
-
Tumor Growth Assessment:
-
Carefully excise the tumor from the CAM using sterile forceps and scissors.
-
Measure the tumor dimensions (length, width, height) with calipers to calculate the volume (Volume = (length x width^2) / 2).
-
Measure the wet weight of the tumor.
-
-
Metastasis Quantification:
-
Histological and Molecular Analysis:
-
Fix the tumors and surrounding CAM tissue in 10% formalin for paraffin embedding.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology and invasion.
-
Conduct immunohistochemistry (IHC) or immunofluorescence (IF) to analyze the expression of proteins of interest (e.g., CD31 for blood vessels, Ki-67 for proliferation, Egr-1, FGF2).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from a CAM assay investigating the effects of this compound. The data presented are representative examples based on typical results from anti-angiogenic studies.
Table 1: Effect of this compound on Angiogenesis in the CAM Assay
| Treatment Group | Vascular Density (%) | Total Vessel Length (mm) | Number of Branch Points |
| Vehicle Control | 45.2 ± 3.8 | 125.6 ± 10.2 | 85.3 ± 7.1 |
| This compound (10 µM) | 28.7 ± 2.9 | 82.4 ± 8.5 | 52.1 ± 5.8* |
| This compound (50 µM) | 15.1 ± 1.8 | 45.9 ± 5.1 | 28.7 ± 3.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Effect of this compound on Tumor Growth on the CAM
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (mg) |
| Vehicle Control | 250.4 ± 22.1 | 280.7 ± 25.3 |
| This compound (10 µM) | 165.8 ± 15.7 | 185.2 ± 18.9 |
| This compound (50 µM) | 88.2 ± 9.5 | 98.6 ± 10.4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on Tumor Metastasis from the CAM
| Treatment Group | Metastatic Cells in Liver (per 10^6 chick cells) | Metastatic Cells in Lungs (per 10^6 chick cells) |
| Vehicle Control | 1520 ± 180 | 850 ± 95 |
| This compound (10 µM) | 890 ± 110 | 480 ± 60 |
| This compound (50 µM) | 350 ± 45 | 190 ± 25 |
*Data are presented as mean ± SEM, quantified by Alu-qPCR. *p < 0.05, *p < 0.01 compared to vehicle control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.
References
- 1. Quantitative Analysis of Cancer Metastasis using an Avian Embryo Model [jove.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Video: Quantitative Analysis of Cancer Metastasis using an Avian Embryo Model [jove.com]
- 9. Pathways of Egr-1-Mediated Gene Transcription in Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kolaido.com [kolaido.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. kolaido.com [kolaido.com]
Application Notes and Protocols: Electrophysiological Recording of α7 nAChR Inhibition by MG624
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various neurological processes, including learning, memory, and attention. Its dysfunction is associated with conditions such as Alzheimer's disease and schizophrenia, making it a significant target for drug discovery. MG624 is a selective antagonist for neuronal α7 subunit-containing nAChR subtypes.[1] These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on α7 nAChRs using standard electrophysiological techniques, namely two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch clamp on mammalian cell lines.
Quantitative Data Summary
The inhibitory potency of this compound on the α7 nAChR has been quantified through both binding and functional assays. The following table summarizes the key metrics for this compound and its earlier described analogue, compound 1a.
| Compound | Parameter | Value | Species/Expression System | Assay Type |
| This compound | Kᵢ | 106 nM | Chick | α-Bungarotoxin Binding Assay |
| Compound 1a (this compound) | IC₅₀ | 109 nM | Chicken α7-nAChR in Xenopus laevis oocytes | Two-Electrode Voltage Clamp |
| Compound 1a (this compound) | IC₅₀ | 41 nM | Human α7-nAChR in Xenopus laevis oocytes | Two-Electrode Voltage Clamp |
Table 1: Quantitative data for this compound inhibition of α7 nAChR.[1][2]
Signaling Pathway and Inhibition Mechanism
Upon binding of an agonist like acetylcholine (ACh), the α7 nAChR undergoes a conformational change, opening its intrinsic ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and initiation of downstream signaling cascades. This compound, as a competitive antagonist, is hypothesized to bind to the same or an overlapping site as the agonist, thereby preventing the channel from opening and inhibiting the influx of ions.
References
Application Note: Western Blot Analysis of Egr-1 and FGF2 Expression Following MG624 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for analyzing the expression of Early Growth Response Protein 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2) in cell cultures treated with MG624, a known α7-nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] this compound has been shown to suppress nicotine-induced angiogenesis by decreasing the recruitment of Egr-1 to the FGF2 promoter, thereby reducing FGF2 transcription.[1] This application note outlines the procedures for cell culture, this compound treatment, subcellular protein fractionation, and quantitative Western blot analysis to assess the impact of this compound on the FGF2/Egr-1 signaling axis.
Introduction
Fibroblast Growth Factor 2 (FGF2) is a potent mitogen involved in various cellular processes, including proliferation, differentiation, and angiogenesis.[3] Its expression is tightly regulated, in part by the transcription factor Egr-1.[4] The signaling cascade often involves the activation of MAP kinase pathways, such as ERK1/2 and JNK, which in turn induce the expression and nuclear translocation of Egr-1.[5][6] Egr-1 then binds to specific sites on the promoters of target genes, including FGF2, to regulate their transcription.[7]
The compound this compound has been identified as an antagonist of the α7-nAChR and has demonstrated anti-angiogenic properties.[1] Its mechanism of action involves the inhibition of Egr-1 recruitment to the FGF2 promoter, leading to a downstream reduction in FGF2 expression.[1] This makes the analysis of Egr-1 and FGF2 protein levels a critical step in evaluating the efficacy and mechanism of action of this compound and similar compounds. Western blotting is a semi-quantitative technique ideal for determining the relative expression of these target proteins.[8] This protocol provides a robust methodology for preparing cell lysates, performing nuclear and cytoplasmic fractionation to monitor Egr-1 translocation, and conducting quantitative Western blot analysis.
Data Presentation: Quantifying the Effect of this compound
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effects of this compound on Egr-1 and FGF2 expression. Densitometry was performed on protein bands, and the intensity was normalized to an appropriate loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).[9][10]
Table 1: Effect of this compound on Cytoplasmic and Nuclear Egr-1 Expression
| Treatment Group | Protein Fraction | Target Protein | Normalized Density (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | Cytoplasmic | Egr-1 | 1.00 | 1.0 |
| This compound (10 µM) | Cytoplasmic | Egr-1 | 0.95 | 0.95 |
| Control (Vehicle) | Nuclear | Egr-1 | 1.00 | 1.0 |
| This compound (10 µM) | Nuclear | Egr-1 | 0.45 | 0.45 |
| Control (Vehicle) | Cytoplasmic | β-actin | 1.00 | 1.0 |
| This compound (10 µM) | Cytoplasmic | β-actin | 1.02 | 1.02 |
| Control (Vehicle) | Nuclear | Lamin B1 | 1.00 | 1.0 |
| This compound (10 µM) | Nuclear | Lamin B1 | 0.98 | 0.98 |
Table 2: Effect of this compound on Total FGF2 Expression
| Treatment Group | Target Protein | Normalized Density (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | FGF2 | 1.00 | 1.0 |
| This compound (10 µM) | FGF2 | 0.35 | 0.35 |
| Control (Vehicle) | β-actin | 1.00 | 1.0 |
| This compound (10 µM) | β-actin | 0.99 | 0.99 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., human microvascular endothelial cells or a relevant cancer cell line) in 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional) : Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to reduce basal signaling activity.
-
Stimulation & Treatment :
-
Control Group : Treat cells with the vehicle (e.g., DMSO) in fresh low-serum medium.
-
Stimulated Group : Treat cells with a stimulating agent (e.g., nicotine or FGF2) to induce Egr-1 and FGF2 expression.
-
Treatment Group : Pre-treat cells with the desired concentration of this compound for 1-2 hours before adding the stimulating agent.
-
-
Incubation : Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) to observe changes in protein expression. A time-course experiment is recommended to capture the peak expression of Egr-1, which is an early response gene.[11]
-
Harvesting : After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to protein extraction.
Nuclear and Cytoplasmic Protein Extraction
This protocol is essential for observing the translocation of Egr-1 from the cytoplasm to the nucleus.
Reagents:
-
Cytoplasmic Lysis Buffer : 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, 1 mM DTT, and protease/phosphatase inhibitor cocktail.
-
Nuclear Lysis Buffer : 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitor cocktail.
Procedure:
-
Add 500 µL of ice-cold Cytoplasmic Lysis Buffer to the washed cell pellet.[12]
-
Incubate on ice for 15 minutes, vortexing gently every 5 minutes.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Wash the remaining nuclear pellet with 500 µL of Cytoplasmic Lysis Buffer (without NP-40) to remove residual cytoplasmic contamination. Centrifuge again as in step 3 and discard the supernatant.[12]
-
Resuspend the nuclear pellet in 100 µL of ice-cold Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes to ensure complete nuclear lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Store both cytoplasmic and nuclear fractions at -80°C.
Protein Quantification
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalize the volume of all samples with lysis buffer to ensure equal protein concentration.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.[13] Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 90 minutes or using a semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[9]
Immunoblotting and Detection
-
Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Rabbit anti-Egr-1
-
Rabbit anti-FGF2
-
Mouse anti-β-actin (Cytoplasmic Loading Control)
-
Rabbit anti-Lamin B1 (Nuclear Loading Control)
-
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[13]
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for each protein.[8]
-
Normalize the band intensity of the target proteins (Egr-1, FGF2) against the corresponding loading control in the same lane (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).[9]
-
Calculate the fold change in protein expression by comparing the normalized intensity of treated samples to the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Id-1 by FGF-2 involves activity of EGR-1 and sensitizes neuroblastoma cells to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Id-1 by FGF-2 Physiology Involves Activity of EGR-1 and Sensitizes Neuroblastoma Cells to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Egr-1 Is Necessary for Fibroblast Growth Factor-2-induced Transcriptional Activation of the Glial Cell Line-derived Neurotrophic Factor in Murine Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Egr-1 is necessary for fibroblast growth factor-2-induced transcriptional activation of the glial cell line-derived neurotrophic factor in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy activates EGR1 via MAPK/ERK to induce FGF2 in renal tubular cells for fibroblast activation and fibrosis during maladaptive kidney repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. westernblot.cc [westernblot.cc]
- 10. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Determining the Effective Concentration of MG624 for Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for determining the effective concentration of MG624, a selective α7 nicotinic acetylcholine receptor (α7-nAChR) antagonist, for use in cell proliferation and anti-angiogenesis assays. Detailed protocols and data interpretation guidelines are included.
Introduction to this compound
This compound is a potent and selective small-molecule antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[1][2]. As a 4-oxystilbene derivative, it has been identified as an effective inhibitor of angiogenesis and cell proliferation in various cancer models, particularly those where nicotine-induced pathways are active[1][3]. Nicotine, a major component of tobacco smoke, promotes tumor growth and angiogenesis by activating α7-nAChRs on endothelial and cancer cells[1][4]. This compound's primary mechanism involves blocking this activation.
Studies have demonstrated that this compound suppresses the proliferation of human microvascular endothelial cells and exhibits anti-angiogenic properties in both in vitro and in vivo models[1][5]. It also shows anti-proliferative effects in certain cancer cell lines, such as glioblastoma and lung adenocarcinoma[3][4]. Its effectiveness is rooted in its ability to downregulate key signaling pathways involved in cell growth and blood vessel formation[1]. This makes this compound a valuable tool for research in oncology and angiogenesis. Determining its optimal concentration is a critical first step for any cell-based assay.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-proliferative and anti-angiogenic effects by antagonizing the α7-nAChR. In nicotine-stimulated environments, the binding of nicotine to this receptor initiates a signaling cascade. This compound blocks this initial step. A key downstream effect of this blockade is the suppression of the Early Growth Response Protein 1 (Egr-1). By inhibiting Egr-1, this compound subsequently reduces the transcription and protein levels of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor. The resulting decrease in FGF2 leads to reduced endothelial cell proliferation and inhibition of new blood vessel formation[1][5].
Determining Effective Concentration: Data Summary
The optimal concentration of this compound is cell-type dependent and must be determined empirically. A dose-response experiment is essential. Based on published inhibitory constants (Kᵢ ≈ 55 nM, IC₅₀ ≈ 94 nM)[5], a starting range of 10 nM to 10 µM is recommended. The following table provides an example of expected results from a 72-hour cell proliferation assay using a relevant cell line (e.g., Human Microvascular Endothelial Cells - HMEC-L).
| This compound Concentration | Cell Viability (% of Control) | Standard Deviation | Notes |
| Vehicle Control (0.1% DMSO) | 100% | ± 4.5% | Baseline proliferation. |
| 1 nM | 98.1% | ± 5.2% | No significant effect observed. |
| 10 nM | 91.5% | ± 4.8% | Minor inhibition may be observed. |
| 100 nM | 52.3% | ± 3.9% | Approximate IC₅₀ value. [5] |
| 500 nM | 28.7% | ± 3.1% | Significant inhibition. |
| 1 µM | 15.4% | ± 2.5% | Strong inhibition. |
| 5 µM | 8.9% | ± 1.8% | Maximum inhibition likely reached. |
| 10 µM | 8.5% | ± 1.5% | Potential cytotoxicity at high doses. |
Note: Data presented is hypothetical and for illustrative purposes. Actual results will vary based on the cell line, assay type, and experimental conditions.
Experimental Protocol: Cell Proliferation Assay (WST-1 Method)
This protocol outlines a method for determining the dose-dependent effect of this compound on cell proliferation using a WST-1 colorimetric assay.
Materials and Reagents
-
Target cell line (e.g., HMEC-L, A549, U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom tissue culture plates
-
WST-1 cell proliferation reagent
-
Multi-well spectrophotometer (plate reader)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Leave wells on the plate periphery empty and fill with 100 µL of sterile PBS to minimize evaporation (a "media blank").
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X working stock solution for the highest concentration (e.g., 20 µM this compound in complete medium).
-
Perform serial dilutions in complete culture medium to prepare 2X concentrations for your entire dose range (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 200 nM, 20 nM, 2 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well (in triplicate for each condition).
-
Incubate the plate for the desired experimental duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
-
WST-1 Assay and Measurement:
-
At the end of the incubation period, add 10 µL of WST-1 reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed in the control wells.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a multi-well plate reader. A reference wavelength of 620-650 nm is recommended.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) x 100
-
-
Determine IC₅₀: Plot the Percent Viability against the log of the this compound concentration. Use a non-linear regression analysis (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
Conclusion and Best Practices
This application note provides a framework for determining the effective concentration of this compound. Key considerations for reliable results include:
-
Cell Density Optimization: The initial cell seeding density should be optimized to ensure cells remain in the exponential growth phase throughout the experiment.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (generally < 0.5%).
-
Assay Choice: While WST-1 is described, other proliferation assays (e.g., MTT, CyQUANT™, BrdU incorporation) can also be used and may be more suitable for specific cell lines or research questions.
By following this detailed protocol, researchers can accurately determine the anti-proliferative potency of this compound, enabling its effective use in further studies of angiogenesis and cancer biology.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α9- and α7-containing receptors mediate the pro-proliferative effects of nicotine in the A549 adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Immunohistochemical Staining for Angiogenesis Markers Following MG624 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of key angiogenesis markers—CD31, CD34, and Vascular Endothelial Growth Factor (VEGF)—in tissue samples following treatment with MG624. This compound is an antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR) and has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1][2] By targeting the α7-nAChR, this compound can suppress signaling pathways that promote the formation of new blood vessels.[1]
This document offers standardized methods to assess the anti-angiogenic effects of this compound, enabling researchers to quantify changes in vascularization and the expression of key angiogenic factors.
Data Presentation
The following tables are designed for the clear and structured presentation of quantitative data obtained from the immunohistochemical analysis. It is recommended to quantify the staining intensity and the extent of marker expression using appropriate image analysis software.
Table 1: Quantitative Analysis of Microvessel Density (MVD) using CD31 and CD34 Staining
| Treatment Group | Marker | Mean Vessel Count (per high-power field) | Standard Deviation | P-value (vs. Control) |
| Control (Vehicle) | CD31 | |||
| This compound (Dose 1) | CD31 | |||
| This compound (Dose 2) | CD31 | |||
| Control (Vehicle) | CD34 | |||
| This compound (Dose 1) | CD34 | |||
| This compound (Dose 2) | CD34 |
Table 2: Quantitative Analysis of VEGF Expression
| Treatment Group | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Control) |
| Control (Vehicle) | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Signaling Pathway
This compound exerts its anti-angiogenic effects by antagonizing the α7-nicotinic acetylcholine receptor (α7-nAChR). This receptor, when stimulated by agonists like nicotine, can promote angiogenesis. This compound blocks this stimulation, leading to the downstream suppression of the Egr-1/FGF2 signaling pathway, which ultimately results in the inhibition of new blood vessel formation.[1]
Experimental Workflow
The following diagram outlines the general workflow for the immunohistochemical analysis of angiogenesis markers after this compound treatment.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of CD31, CD34, and VEGF in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: CD31 (PECAM-1) Staining
Materials:
-
FFPE tissue sections (3-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 1% BSA or normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD31
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Blocking:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking solution for 30-60 minutes at room temperature.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[4]
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions, and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-5 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: CD34 Staining
Materials:
-
Same as for CD31 staining, with the primary antibody being Mouse anti-CD34.
-
HRP-conjugated goat anti-mouse secondary antibody.
Procedure:
-
Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.
-
Antigen Retrieval: Follow the same steps as in Protocol 1, using 10 mM Sodium Citrate buffer (pH 6.0).
-
Blocking: Follow the same steps as in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD34 antibody to its optimal concentration.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection: Follow the same steps as in Protocol 1, using the appropriate secondary antibody.
-
Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.
Protocol 3: VEGF Staining
Materials:
-
Same as for CD31 staining, with the primary antibody being Rabbit anti-VEGF.
-
HRP-conjugated goat anti-rabbit secondary antibody.
Procedure:
-
Deparaffinization and Rehydration: Follow the same steps as in Protocol 1.[5]
-
Antigen Retrieval: Follow the same steps as in Protocol 1, using 10 mM Sodium Citrate buffer (pH 6.0).[5][6]
-
Blocking: Follow the same steps as in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-VEGF antibody to its optimal concentration.
-
Incubate overnight at 4°C.[5]
-
-
Secondary Antibody Incubation and Detection: Follow the same steps as in Protocol 1.
-
Counterstaining, Dehydration, and Mounting: Follow the same steps as in Protocol 1.[5]
These protocols provide a robust framework for assessing the impact of this compound on tumor angiogenesis. Consistent application of these methods will yield reliable and reproducible data for the evaluation of this and other potential anti-angiogenic compounds.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry-Paraffin Protocol for CD31/PECAM-1 Antibody (NB100-1642): Novus Biologicals [novusbio.com]
- 4. genomeme.ca [genomeme.ca]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Vacular Endothelial Growth Factor (VEGF) Monoclonal Antibody (ABM225) (500-5494) [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting MG624 insolubility in cell culture media
Technical Support Center: MG624
This guide provides troubleshooting strategies and detailed protocols for researchers encountering solubility issues with this compound, a selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), in cell culture applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially dissolved in DMSO, precipitates when I add it to my cell culture media. What is happening?
A1: This phenomenon, known as "solvent-shifting" or "precipitation upon dilution," is common for hydrophobic compounds like this compound.[3][4][5] this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media (0.3 mg/mL in PBS, pH 7.2).[1] When the concentrated DMSO stock is diluted into the media, the DMSO concentration drops sharply, causing the compound to exceed its solubility limit in the now predominantly aqueous environment and precipitate out of solution.[3][6]
Q2: What is the best way to prepare an this compound stock solution and add it to my culture?
A2: The recommended approach is to first prepare a high-concentration stock in 100% DMSO (e.g., 20 mg/mL).[1] To add it to your culture, you should pre-warm your media to 37°C and add the stock solution drop-wise while gently swirling the media.[3][7] This technique promotes rapid dispersal and prevents localized high concentrations that lead to precipitation.[3][7]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[7][8][9] However, this can be cell-line dependent, with primary cells often being more sensitive.[9] It is critical to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the specific tolerance of your cell line.[7][10] Concentrations above 1% are reported to have toxic effects on many cell types.[8]
Q4: How can I confirm if the cloudiness in my media is this compound precipitate or microbial contamination?
A4: Examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures.[7] Bacterial contamination will appear as small, often motile rods or spheres, while yeast will appear as budding ovoid shapes. Fungal contamination typically presents as filamentous hyphae.[11] If in doubt, incubate a sample of the suspect media without cells and observe for rapid growth and a sharp drop in pH (media turning yellow), which are indicative of microbial contamination.[11]
Q5: Can I filter out the precipitate and use the remaining solution?
A5: Filtering is not recommended as it removes an unknown quantity of the active compound, making the final concentration in your media inaccurate and your experimental results unreliable.[7] The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[7]
Troubleshooting Guide
If you observe precipitation after adding this compound to your cell culture media, follow this systematic approach to identify and resolve the issue.
Data Summary Table
The following table summarizes key solubility and concentration data for using this compound in cell-based assays.
| Parameter | Value | Source / Recommendation |
| This compound Solubility | ||
| In DMSO | 20 mg/mL | [1] |
| In Ethanol | 10 mM | [1] |
| In PBS (pH 7.2) | 0.3 mg/mL | [1] |
| Solvent Recommendations | ||
| Primary Stock Solvent | 100% DMSO | General Best Practice |
| Recommended Final [DMSO] | ≤ 0.5% | [7][9] |
| Ideal Final [DMSO] | ≤ 0.1% | [8][9] |
| Vehicle Control | Required | [7][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound
Materials:
-
This compound powder (MW: 451.39 g/mol )[2]
-
Anhydrous/sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For 10 mg of this compound, you will add 1 mL of DMSO.
-
Add the calculated volume of 100% DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[12][13]
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store aliquots at -20°C or -80°C.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
Objective: To find the highest concentration of DMSO that does not significantly affect cell viability or function for your specific cell line.
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "no DMSO" (media only) control.
-
Remove the old media from the cells and replace it with the media containing the different DMSO concentrations.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Normalize the results to the "no DMSO" control. The highest concentration that shows no statistically significant decrease in viability is your maximum tolerated concentration. Most cell lines show little to no toxicity at or below 0.5% DMSO.[9][14]
Signaling Pathway Context
This compound is an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting subtypes containing α7 and α9 subunits.[1][15] In cancer cell lines, such as glioblastoma, inhibiting these receptors can interfere with downstream signaling pathways that promote cell proliferation and survival, like the PI3K/AKT pathway.[15] Ensuring this compound is soluble is critical for accurately studying its effects on these pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MG624 In Vivo Anti-Angiogenesis Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MG624 to study in vivo anti-angiogenic effects.
Mechanism of Action Overview
This compound is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the binding of VEGF-A to VEGFR-2 on endothelial cells.[2][3] By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, this compound blocks receptor autophosphorylation and downstream signaling cascades, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2][4] This inhibition prevents endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor-associated angiogenesis.[2]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the VEGF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse tumor xenograft model?
A1: For a novel VEGFR-2 inhibitor like this compound, a dose-escalation study is recommended. Based on analogous small-molecule inhibitors, a starting dose in the range of 10-25 mg/kg, administered daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection, is a reasonable starting point. The optimal dose will depend on the specific tumor model and mouse strain.
Q2: How frequently should this compound be administered?
A2: The administration frequency depends on the pharmacokinetic (PK) profile of this compound. Most small-molecule kinase inhibitors require daily dosing to maintain sufficient plasma concentration for target inhibition. If PK data is unavailable, daily administration is a standard starting point for in vivo efficacy studies.
Q3: What are the expected signs of toxicity for an anti-angiogenic agent like this compound?
A3: Common toxicities associated with anti-angiogenic agents that inhibit the VEGF pathway include hypertension, proteinuria, fatigue, delayed wound healing, and potential for bleeding or thromboembolic events.[5][6][7] In preclinical models, researchers should closely monitor animals for weight loss (>15-20% of baseline), lethargy, ruffled fur, and other signs of distress.
Q4: How can I confirm that this compound is exerting an anti-angiogenic effect in my model?
A4: The primary method is to assess Microvessel Density (MVD) in tumor tissue sections using immunohistochemistry (IHC) for endothelial cell markers like CD31 (PECAM-1) or von Willebrand Factor (vWF).[8] A significant reduction in MVD in this compound-treated tumors compared to vehicle controls indicates anti-angiogenic activity. Other methods include dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess vessel permeability and perfusion.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| No significant anti-tumor effect observed. | 1. Suboptimal Dosage: The dose may be too low to achieve therapeutic concentrations. 2. Insufficient Dosing Frequency: Compound clearance may be too rapid. 3. Tumor Model Resistance: The tumor model may not be highly dependent on VEGF-driven angiogenesis. Some tumors utilize alternative pro-angiogenic pathways or grow by co-opting existing vessels.[9] 4. Compound Formulation/Stability: The drug may not be properly solubilized or could be degrading. | 1. Increase Dose: Perform a dose-escalation study (e.g., 25, 50, 100 mg/kg). Monitor for efficacy and toxicity. 2. Increase Frequency: If PK data allows, consider twice-daily (BID) dosing. 3. Confirm Target Engagement: Assess p-VEGFR2 levels in tumor lysates via Western Blot or ELISA to confirm target inhibition. 4. Assess MVD: Stain tumor sections for CD31 to confirm if angiogenesis is being inhibited despite lack of tumor growth inhibition. 5. Verify Formulation: Ensure the vehicle is appropriate and the compound is fully in solution or a stable suspension before each administration. |
| Significant animal toxicity (e.g., >20% weight loss). | 1. Dose is too high: The current dose exceeds the maximum tolerated dose (MTD). 2. Off-Target Effects: The compound may be inhibiting other kinases or cellular processes.[6] 3. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Reduce Dose: Decrease the dose by 25-50% and monitor animal health closely. The goal is to find a dose that balances efficacy with tolerability.[10] 2. Reduce Dosing Frequency: Change from daily to every-other-day dosing. 3. Run Vehicle-Only Control: Ensure a control group receives only the vehicle to rule out its toxicity. |
| High variability in tumor growth within treatment groups. | 1. Inconsistent Dosing: Inaccurate gavage or injection technique. 2. Tumor Heterogeneity: Variation in the initial tumor cell implantation or inherent biological variability. 3. Animal Health: Underlying health issues in some animals. | 1. Refine Technique: Ensure all personnel are proficient in the administration technique. 2. Increase Group Size: Use a larger number of animals per group (n=8-10) to increase statistical power. 3. Standardize Implantation: Ensure consistent cell numbers and implantation sites. 4. Monitor Animal Health: Exclude any unhealthy animals prior to study initiation. |
| CD31 staining shows no decrease in MVD. | 1. Suboptimal Dosage: Dose is insufficient to inhibit angiogenesis. 2. Timing of Analysis: Tumor analysis may be too early or too late to observe maximal effect. 3. IHC Protocol Issue: The staining protocol may be suboptimal. | 1. Confirm Target Engagement: Check p-VEGFR2 levels in the tumor. If the target is not inhibited, increase the this compound dose. 2. Time-Course Study: Harvest tumors at different time points (e.g., 7, 14, 21 days) to find the optimal window for observing MVD changes. 3. Optimize IHC: Ensure proper antigen retrieval, antibody concentration, and controls are used for the CD31 staining protocol.[8] |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting experiments.
Quantitative Data Summary
The following tables represent hypothetical, yet typical, results from a dose-finding study for a compound like this compound.
Table 1: Dose-Response Effect of this compound on Tumor Growth and MVD
| Treatment Group (daily, p.o.) | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Microvessel Density (Vessels/HPF) ± SEM |
| Vehicle | 0 | 1250 ± 110 | - | 25.4 ± 2.1 |
| This compound | 10 | 980 ± 95 | 21.6% | 20.1 ± 1.8 |
| This compound | 25 | 650 ± 78 | 48.0% | 14.5 ± 1.5 |
| This compound | 50 | 375 ± 62 | 70.0% | 8.2 ± 1.1 |
HPF: High-Power Field
Table 2: Safety and Tolerability Profile
| Treatment Group (daily, p.o.) | Dose (mg/kg) | Mean Body Weight Change at Day 21 (%) | Observations |
| Vehicle | 0 | +5.2% | No adverse effects |
| This compound | 10 | +4.8% | No adverse effects |
| This compound | 25 | +1.5% | No adverse effects |
| This compound | 50 | -6.5% | Mild lethargy noted in 2/10 animals |
Key Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
-
Cell Culture: Culture human cancer cells (e.g., HCT116, A549) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cells in 100-200 µL of saline or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing: Randomize mice into treatment groups (n=8-10 per group). Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80) and administer daily via the desired route (e.g., oral gavage).
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period (e.g., 21-28 days).
-
Tissue Collection: Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology and flash-freeze the remainder for biomarker analysis.
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo xenograft study.
Protocol 2: Immunohistochemistry (IHC) for CD31
This protocol is for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections (3-5 µm) in xylene and rehydrate through a graded series of ethanol to deionized water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). A common method is to use a citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or steamer for 20-30 minutes.[12]
-
Blocking: Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes. Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (e.g., Rabbit anti-mouse CD31) at an optimized dilution (e.g., 1:100 - 1:400) overnight at 4°C.[11]
-
Secondary Antibody & Detection: Rinse slides and incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-rabbit HRP) for 30-60 minutes at room temperature.[13]
-
Visualization: Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine) and incubate until the desired brown stain intensity develops.[11]
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Capture images of "hot spots" (areas with the highest density of microvessels) at high magnification (e.g., 200x). Count the number of stained vessels in 3-5 fields per tumor and average the results to determine the MVD.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Managing toxicities associated with antiangiogenic biologic agents in combination with chemotherapy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Angiogenic Drugs: Involvement in Cutaneous Side Effects and Wound-Healing Complication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. genomeme.ca [genomeme.ca]
Potential off-target effects of MG624 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of MG624, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] It also exhibits activity as an antagonist at the α9-nAChR.[2] Its primary mechanism of action in the context of cancer research is the inhibition of angiogenesis. It achieves this by suppressing the nicotine-induced Egr-1/FGF2 signaling pathway, which leads to decreased proliferation of endothelial cells.[1][3]
Q2: What is considered a "high concentration" of this compound in experimental settings?
A2: The definition of a "high concentration" for this compound is context-dependent and varies between in vitro and in vivo studies.
-
In Vitro : Concentrations significantly above the Ki value for its primary target (α7-nAChR, Ki = 106 nM for chick α7) could be considered "high." In cellular assays, concentrations in the high micromolar range (e.g., >10 µM) are generally where off-target effects become more probable for many small molecules.
-
In Vivo : Dosing is highly dependent on the animal model and administration route. Researchers should carefully titrate the dose and monitor for any unexpected physiological or behavioral changes that could indicate off-target effects.[4]
Q3: Are there any known off-target effects of this compound?
A3: While comprehensive off-target screening data for this compound is not widely published, some studies suggest the possibility of non-nicotinic mechanisms of action, especially at higher concentrations in specific cell types like glioblastoma.[2] Given that this compound is a stilbene derivative, it may potentially interact with targets known to be modulated by this class of compounds, such as estrogen receptors or cytochrome P450 enzymes.[5][6]
Q4: What are the first steps I should take if I suspect off-target effects in my experiment?
A4: If you observe unexpected or inconsistent results, consider the following initial steps:
-
Confirm On-Target Engagement: Use a positive control for α7-nAChR antagonism to ensure your experimental system is responding as expected.
-
Dose-Response Curve: Perform a full dose-response curve for this compound in your assay. Off-target effects often manifest at higher concentrations, so a non-classical dose-response relationship might be indicative of such effects.
-
Literature Review: Search for recent publications on this compound or structurally similar compounds that might provide insights into potential off-targets.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype Not Consistent with α7-nAChR Antagonism | This compound may be interacting with an unknown off-target protein that is biologically active in your experimental model. | 1. Perform a literature search for the observed phenotype and its known modulators. 2. Consider performing a broad off-target screening panel (e.g., kinase panel, receptor panel). |
| High Background or Non-Specific Effects in Cellular Assays | At high concentrations, this compound might exhibit poor solubility, leading to compound precipitation and non-specific cellular stress. Alternatively, it could be interacting with multiple targets non-specifically. | 1. Visually inspect your compound solutions and cell culture media for any signs of precipitation. 2. Determine the maximum soluble concentration of this compound in your assay buffer. 3. Include a counter-screen with a structurally related but inactive compound, if available. |
| Inconsistent Results Between Different Cell Lines | The expression levels of the primary target (α7-nAChR) and potential off-targets can vary significantly between cell lines. | 1. Verify the expression of α7-nAChR in all cell lines used via techniques like qPCR or Western blot. 2. If an off-target is suspected, confirm its expression in the sensitive cell line and its absence or lower expression in the insensitive line. |
| Discrepancy Between In Vitro Potency and Cellular Activity | Poor cell permeability or active efflux of this compound from the cells could lead to lower apparent potency in cellular assays compared to biochemical assays. | 1. Evaluate the physicochemical properties of this compound to predict its cell permeability. 2. Use cell lines with and without known efflux pump expression (e.g., P-gp) to assess if cellular potency is affected. |
Quantitative Data Summary
The following tables provide a summary of known binding affinities for this compound and an example of how data from a hypothetical off-target screening panel could be presented.
Table 1: Known Binding Affinities of this compound
| Target | Species | Assay Type | Ki (nM) |
| α7 nAChR | Chick | Radioligand Binding | 106 |
| α4β2 nAChR | Chick | Radioligand Binding | 84,000 |
Data sourced from Tocris Bioscience.
Table 2: Example Data from a Hypothetical Kinase Off-Target Screening Panel
This is example data for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase Target | % Inhibition at 10 µM this compound |
| Kinase A | 85% |
| Kinase B | 45% |
| Kinase C | 15% |
| Kinase D | 5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Screening Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of the kinase of interest and its specific substrate in the assay buffer.
-
Prepare a solution of ATP (at the Km concentration for each kinase, if known) in the assay buffer.
-
-
Assay Procedure :
-
Add 5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody-based method).
-
-
Data Analysis :
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the direct binding of this compound to a potential intracellular off-target protein.[9][10][11][12][13]
-
Cell Treatment :
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge :
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection :
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blot using a specific antibody.
-
-
Data Analysis :
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Selective endothelin A receptor antagonists. 4. Discovery and structure-activity relationships of stilbene acid and alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Mitigating MG624 Cytotoxicity in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of MG624 in primary cell cultures. The following information, presented in a question-and-answer format, addresses common issues and offers detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for the α7 subtype.[1][2] Its primary mechanism of action involves blocking the function of these receptors. In experimental settings, this compound has been observed to inhibit angiogenesis, the formation of new blood vessels, and to reduce the proliferation of specific cell types, such as human microvascular endothelial cells of the lung (HMEC-Ls) and glioblastoma cells.[3][4]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using this compound?
Primary cells are known to be more sensitive to external stimuli and chemical compounds compared to immortalized cell lines. The cytotoxicity of this compound in your primary cell cultures could be due to several factors:
-
On-target effects: The intended antagonism of α7-nAChRs by this compound might interfere with essential cellular processes in your specific primary cell type, leading to cell death.
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets, causing unintended toxicity.
-
Cell-type specific sensitivity: The expression and importance of α7-nAChRs can vary significantly between different primary cell types, making some more susceptible to this compound's effects.
-
Sub-optimal culture conditions: The stress of in vitro culture can make primary cells more vulnerable to the effects of chemical compounds.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?
Common indicators of cytotoxicity include:
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing or the formation of apoptotic bodies.
-
Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion.
-
Decreased proliferation: A noticeable slowdown or complete halt in cell division.
-
Increased apoptosis or necrosis: An increase in programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating this compound cytotoxicity.
| Problem | Potential Cause | Suggested Solution |
| High cell death even at low concentrations of this compound | The primary cell type is highly sensitive to α7-nAChR antagonism. | 1. Perform a Dose-Response Curve: Determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type. This will help you identify a non-toxic working concentration. 2. Reduce Treatment Duration: Expose the cells to this compound for shorter periods to minimize cumulative toxic effects. 3. Optimize Cell Seeding Density: Ensure an optimal cell density at the time of treatment. Sparse or overly confluent cultures can be more susceptible to stress. |
| Inconsistent results between experiments | Variability in primary cell lots, reagents, or experimental procedures. | 1. Use a Single Lot of Primary Cells: For a series of related experiments, use cells from the same donor and lot number to minimize biological variability. 2. Standardize Protocols: Ensure all experimental parameters, including media composition, incubation times, and this compound dilution steps, are consistent. 3. Include Proper Controls: Always include untreated and vehicle-treated (e.g., DMSO) control groups in every experiment. |
| Vehicle (e.g., DMSO) control shows cytotoxicity | The concentration of the vehicle is too high for the primary cells. | 1. Lower Vehicle Concentration: Aim for a final vehicle concentration of ≤ 0.1% in the culture medium. 2. Perform a Vehicle Toxicity Curve: Determine the maximum tolerated concentration of the vehicle for your specific primary cells. |
| Unexpected changes in cell signaling pathways | Off-target effects of this compound or downstream consequences of α7-nAChR antagonism. | 1. Investigate Downstream Pathways: Based on existing literature, this compound can affect pathways like PI3K/Akt and Egr-1/FGF2.[3][4] Analyze key components of these pathways (e.g., phosphorylation status of Akt) to understand the mechanism of cytotoxicity. 2. Use a Rescue Experiment: If a specific pathway is implicated, try to rescue the cells by modulating that pathway with other specific inhibitors or activators. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using a Cell Viability Assay
Objective: To determine the concentration of this compound that causes 50% reduction in the viability of a primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density. Allow the cells to attach and stabilize overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of the vehicle (e.g., DMSO) that will be used.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
This compound Mechanism of Action and Potential Cytotoxic Pathways
Caption: Simplified signaling pathways affected by this compound's antagonism of α7-nAChR.
Experimental Workflow for Mitigating this compound Cytotoxicity
Caption: A logical workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent results in MG624-based functional assays
Welcome to the technical support center for MG624-based functional assays. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] By blocking this receptor, this compound can inhibit downstream signaling pathways, such as the Egr-1/FGF2 pathway, which is involved in angiogenesis.[1][2] Studies have shown its potential in suppressing the proliferation of certain cancer cells, like small cell lung cancer and glioblastoma.[1][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound, like many small molecules, is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in the cell culture medium does not exceed a level that could cause toxicity (typically <0.5%). Lyophilized this compound should be stored at -20°C. Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can this compound interfere with fluorescence-based assays?
A3: While there is no direct evidence of this compound interfering with fluorescence assays, its stilbene core structure suggests a potential for autofluorescence or quenching effects. Stilbenes are known to be fluorescent. Therefore, it is crucial to include proper controls to account for any potential interference. This includes wells with this compound alone (no cells) and cells treated with this compound but without the fluorescent reporter.
Q4: Are there known off-target effects of this compound?
A4: this compound is known to be active on both α7 and α9-containing neuronal nicotinic acetylcholine receptor (nAChR) subtypes.[3] Depending on the cell type and the expression of these receptors, off-target effects are possible. Additionally, as a stilbene derivative, it may have other non-nicotinic effects, such as pro-oxidant activity, which could influence experimental outcomes.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for seeding and verify cell counts. |
| "Edge effect" in microplates | To minimize evaporation from outer wells, fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| Compound precipitation | Visually inspect wells for any signs of precipitation after adding this compound. If observed, consider lowering the final concentration or using a different solvent system (while maintaining a low final solvent concentration). | |
| Lower than expected potency (High IC50/EC50) | Degradation of this compound in media | The stability of small molecules in complex cell culture media can vary. It is advisable to prepare fresh dilutions of this compound for each experiment and add it to the cells immediately. |
| Incorrect assay endpoint | The timing of the assay endpoint is critical. A time-course experiment is recommended to determine the optimal incubation time for observing the desired effect of this compound. | |
| Cell line resistance | The expression levels of α7-nAChR can vary significantly between cell lines. Verify the expression of the target receptor in your cell line of choice. | |
| High background signal in fluorescence assays | Autofluorescence of this compound | Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. Subtract this background from your experimental values. |
| Media components | Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for fluorescence-based assays. | |
| Inconsistent results across different experiments | Variation in cell passage number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with prolonged culturing. |
| Reagent variability | Ensure all reagents, including media, serum, and assay kits, are from the same lot for a set of comparative experiments. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., Resazurin-based)
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add the this compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background readings (from wells with media and resazurin only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value.
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Preparation of this compound-spiked Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium (with all supplements) with the this compound stock solution to the desired final concentration.
-
Ensure the final DMSO concentration is non-toxic.
-
-
Incubation and Sampling:
-
Incubate the this compound-spiked medium under standard cell culture conditions (37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Interpretation:
-
Plot the concentration of this compound against time to determine its degradation rate.
-
Visualizations
References
- 1. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for long-term storage of MG624 to maintain activity
This technical support center provides best practices for the long-term storage and handling of MG624 to maintain its biological activity. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I reconstitute solid this compound?
A2: this compound is a crystalline solid.[1] To reconstitute, we recommend preparing a stock solution in an appropriate organic solvent. Based on its solubility profile, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are suitable choices.
Q3: What are the solubilities of this compound in common solvents?
A3: The approximate solubilities of this compound in various solvents are provided in the table below.
| Solvent | Solubility |
| DMF | ~20 mg/mL |
| DMSO | ~20 mg/mL |
| Ethanol | ~10 mM |
| PBS (pH 7.2) | ~0.3 mg/mL |
Q4: How should I store this compound solutions?
A4: For short-term storage, stock solutions of this compound in organic solvents like DMSO or DMF can be stored at -20°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. For working solutions diluted in aqueous buffers, it is best to prepare them fresh for each experiment to avoid potential degradation.
Q5: How can I verify the activity of my stored this compound?
A5: The activity of this compound can be confirmed by performing a biological assay where it is expected to act as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR). A common method is to assess its ability to inhibit nicotine-induced cellular responses, such as cell proliferation in a relevant cell line. A detailed experimental protocol for such an assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no activity of this compound in an experiment. | Improper storage of solid this compound. | Ensure that the solid compound has been consistently stored at -20°C. |
| Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Incorrect concentration of this compound used. | Verify the calculations for the preparation of stock and working solutions. Confirm the initial weight of the solid compound. | |
| Issues with the experimental setup. | Ensure that the cell line used expresses the α7 nAChR. Confirm that the agonist (e.g., nicotine) is active and used at an appropriate concentration to elicit a response. Include positive and negative controls in your experiment. | |
| Precipitation of this compound in aqueous buffer. | Low solubility in the aqueous medium. | The solubility of this compound in PBS is limited (~0.3 mg/mL). When preparing working solutions, ensure that the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause precipitation. It may be necessary to gently warm the solution or use a small percentage of an organic solvent like DMSO in the final aqueous buffer. |
| Inconsistent results between experiments. | Variability in solution preparation. | Use calibrated equipment for weighing and dispensing. Ensure complete dissolution of the solid before making further dilutions. |
| Cell culture variability. | Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration, as these can affect receptor expression and cellular responses. |
Experimental Protocols
Protocol: Assessment of this compound Activity via Inhibition of Nicotine-Induced Cell Proliferation
This protocol describes a cell-based assay to determine the antagonistic activity of this compound on the α7 nAChR by measuring its ability to inhibit nicotine-stimulated cell proliferation.
Materials:
-
Human cancer cell line known to express α7 nAChR (e.g., A549, a non-small cell lung cancer line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
This compound
-
Nicotine
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete medium from the wells.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of nicotine in serum-free medium (e.g., 10 mM).
-
Prepare working solutions of this compound and nicotine in a serum-free medium at the desired concentrations.
-
Aspirate the serum-free medium from the wells.
-
Add 100 µL of the appropriate treatment solution to each well. Include the following controls:
-
Vehicle control (serum-free medium with the same final concentration of DMSO as the this compound-treated wells).
-
Nicotine stimulation control (e.g., 1 µM nicotine).
-
This compound treatment groups (e.g., co-treatment with 1 µM nicotine and varying concentrations of this compound, such as 0.1, 1, and 10 µM).
-
This compound alone control (to assess any effect of this compound on basal cell proliferation).
-
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Assay:
-
After the incubation period, perform the cell proliferation assay according to the manufacturer's instructions (e.g., for an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and read the absorbance).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control group (set to 100% proliferation).
-
Plot the cell proliferation (as a percentage of the control) against the concentration of this compound.
-
Determine the concentration of this compound that inhibits the nicotine-induced proliferation by 50% (IC50).
-
Visualizations
Caption: Workflow for assessing this compound activity.
Caption: this compound antagonizes nicotine's effect on α7 nAChR.
References
Overcoming challenges in delivering MG624 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MG624 in animal models. The information is tailored for scientists and drug development professionals to navigate the challenges of in vivo delivery of this α7 nicotinic acetylcholine receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] By blocking this receptor, it can inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[1] The anti-angiogenic effect is mediated through the suppression of the Egr-1/FGF2 signaling pathway.
Q2: What are the known in vivo effects of this compound in animal models?
A2: In preclinical studies, this compound has been shown to inhibit tumor growth in xenograft models of small cell lung cancer.[3] Administration in mice has been reported to not cause any observable toxic side effects, lethargy, or discomfort.[1]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is a crystalline solid. Its solubility in various solvents is summarized in the table below. Due to its stilbene-based structure, it is considered a poorly water-soluble compound.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Formulation
Problem: Difficulty dissolving this compound for in vivo administration, leading to precipitation and inaccurate dosing.
Solutions:
-
Vehicle Selection: Due to its low aqueous solubility, a suitable vehicle is crucial. Consider the following options:
-
Co-solvents: A mixture of solvents can enhance solubility. A common formulation for poorly soluble compounds for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intraperitoneal injections, the concentration of DMSO should be kept low to minimize toxicity.
-
pH Adjustment: While information on the effect of pH on this compound solubility is limited, for some compounds, adjusting the pH of the vehicle can improve solubility. This should be tested on a small scale first.
-
Surfactants: The inclusion of a surfactant like Tween-80 can help to create a stable suspension or microemulsion.
-
-
Preparation Technique:
-
First, dissolve this compound completely in a small amount of an organic solvent like DMSO.
-
Next, add other co-solvents such as PEG300 and mix thoroughly.
-
Then, add the surfactant (e.g., Tween-80) and mix again.
-
Finally, add the aqueous component (e.g., saline or water) dropwise while continuously vortexing to prevent precipitation.
-
-
Particle Size Reduction: For oral administration, reducing the particle size of this compound through micronization can increase its surface area and improve dissolution rate and bioavailability.
Quantitative Data: this compound Solubility
| Solvent | Solubility |
| DMF | ~20 mg/mL |
| DMSO | ~20 mg/mL |
| Ethanol | ~10 mM |
| PBS (pH 7.2) | ~0.3 mg/mL |
Data sourced from publicly available information. Actual solubility may vary based on purity and experimental conditions.
Issue 2: Inconsistent Results or Lack of Efficacy
Problem: High variability between animals or experiments, or failure to observe the expected therapeutic effect.
Solutions:
-
Dose Confirmation: Ensure the prepared formulation is homogenous and the concentration of this compound is accurate. Analyze the final formulation to confirm the concentration if possible.
-
Route of Administration: The route of administration can significantly impact bioavailability and efficacy.
-
Dietary Administration: One study reported successful administration of approximately 10 mg/kg/day mixed in the diet. This method reduces handling stress but relies on consistent food intake by the animals.
-
Intraperitoneal (IP) Injection: This is a common route for preclinical studies. Ensure proper injection technique to avoid administration into the gut or other organs. A detailed protocol is provided below.
-
Oral Gavage: For precise oral dosing, oral gavage can be used. However, this method can be stressful for the animals and requires proper training.
-
Quantitative Data: Example In Vivo Dosing of nAChR Antagonists in Mice
| Compound | Animal Model | Route | Dose Range | Observed Effect |
| Mecamylamine | C57BL/6J Mice | IP | 1 mg/kg | Antagonism of nicotine effects |
| Dihydro-β-erythroidine (DHβE) | C57BL/6J Mice | IP | 3.2 mg/kg | Antagonism of nicotine effects |
| This compound | Nude Mice (SCLC xenograft) | Dietary | ~10 mg/kg/day | Inhibition of tumor growth |
This table provides examples from published studies and should be used as a reference for designing experiments. Optimal doses for this compound in different models may vary.
Issue 3: Potential for Off-Target Effects and Toxicity
Problem: Observing unexpected side effects or toxicity in treated animals.
Solutions:
-
Dose Reduction: If toxicity is observed, reducing the dose is the first step.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress. One study reported no discomfort or lethargy in mice treated with this compound.[1]
-
Histopathological Analysis: At the end of the study, consider performing histopathological analysis of major organs to assess for any microscopic signs of toxicity. Studies on other stilbene derivatives have used this approach to evaluate safety.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., 10% DMSO in saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed and at room temperature.
-
Animal Weighing: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ (you should see a small air bubble).
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Dietary Administration of this compound to Mice
Materials:
-
This compound
-
Powdered mouse chow
-
A small amount of a palatable binder (e.g., peanut butter, if compatible with the study)
-
Precision scale
-
Mixer or mortar and pestle
Procedure:
-
Dose Calculation: Determine the total amount of this compound needed based on the desired daily dose (e.g., 10 mg/kg/day), the average body weight of the mice, and their average daily food consumption.
-
Preparation of Medicated Diet:
-
Weigh the required amount of this compound and powdered chow.
-
Thoroughly mix the this compound with a small portion of the chow first to ensure even distribution.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
If using a binder, mix it in at the end to form pellets or a paste.
-
-
Administration:
-
Replace the regular chow with the medicated diet.
-
Provide a pre-weighed amount of the medicated diet each day.
-
-
Monitoring:
-
Measure the amount of food consumed daily to calculate the actual dose of this compound ingested by each mouse.
-
Monitor the body weight of the mice regularly.
-
Visualizations
Caption: this compound signaling pathway in endothelial cells.
Caption: General experimental workflow for in vivo studies.
References
Interpreting unexpected results in experiments involving MG624
Welcome to the technical support center for MG624. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed procedural outlines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1] Its primary mechanism of action involves selectively binding to and inhibiting the activity of α7-nAChRs. This inhibition has been shown to suppress angiogenesis, the formation of new blood vessels, by downregulating the Egr-1/FGF2 signaling pathway.[1] Specifically, this compound reduces the levels of early growth response gene 1 (Egr-1), which in turn decreases the transcription of Fibroblast Growth Factor 2 (FGF2), a key promoter of angiogenesis.[1]
Q2: What are the main research applications for this compound?
This compound is primarily investigated for its anti-angiogenic and anti-cancer properties. It has shown potential in inhibiting tumor growth in preclinical models of human small cell lung cancer (SCLC) and glioblastoma.[1][2] Common experimental applications include in vitro cell proliferation and migration assays, in vitro angiogenesis (tube formation) assays, and in vivo tumor growth studies using xenograft models.[1]
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the α7-nAChR subtype over other nAChR subtypes, such as α3β4-nAChR and α4β2-nAChR.[3][4] This selectivity is a key advantage in experimental settings, as it minimizes the potential for confounding effects from interactions with other receptors.
Troubleshooting Guide
Unexpected Result 1: Inconsistent or No Inhibition of Angiogenesis in Tube Formation Assay
Possible Causes:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
This compound Instability or Degradation: Small molecules can be unstable in cell culture media over long incubation periods.
-
Low α7-nAChR Expression: The endothelial cells being used may not express sufficient levels of the α7-nAChR target.
-
Assay Variability: The tube formation assay is known for its inherent variability.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific endothelial cell line.
-
Ensure this compound Stability:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment.
-
Add this compound to the culture medium immediately before starting the assay.
-
Consider performing a stability test of this compound in your specific cell culture medium over the time course of the experiment.
-
-
Confirm Target Expression: Verify the expression of α7-nAChR in your endothelial cells using techniques such as Western blotting or qPCR.
-
Standardize Assay Protocol:
-
Ensure consistent cell seeding density.
-
Use a consistent lot of basement membrane extract.
-
Minimize pipetting errors and ensure gentle handling of the plate to avoid disrupting the fragile tube network.[5]
-
Unexpected Result 2: High Variability in Tumor Growth Inhibition in Xenograft Models
Possible Causes:
-
Inconsistent Drug Delivery/Bioavailability: Issues with the formulation or administration route of this compound can lead to variable drug exposure in the animals.
-
Tumor Heterogeneity: The implanted tumor cells may have developed heterogeneity, leading to varied responses to this compound.
-
Animal-to-Animal Variation: Individual animal physiology can influence drug metabolism and tumor growth.
Troubleshooting Steps:
-
Optimize Drug Formulation and Administration:
-
Ensure the formulation of this compound is homogenous and stable.
-
Use a consistent and precise method of administration (e.g., intraperitoneal injection, oral gavage).
-
-
Characterize Tumor Cells: Regularly assess the phenotype and target expression of the tumor cell line used for implantation.
-
Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
-
Monitor Animal Health: Closely monitor the health and weight of the animals throughout the study, as this can impact tumor growth and drug response.
Unexpected Result 3: Unexpected Cytotoxicity in Cell-Based Assays
Possible Causes:
-
Off-Target Effects: Although selective, at high concentrations this compound might interact with other cellular targets, leading to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules.
Troubleshooting Steps:
-
Determine IC50: Perform a dose-response curve to determine the concentration at which this compound induces 50% cell death (IC50) in your specific cell line. Work with concentrations well below the cytotoxic threshold for functional assays.
-
Include Vehicle Controls: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.
-
Use a Different Cytotoxicity Assay: Different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity vs. metabolic activity). Using an alternative assay can help confirm the cytotoxic effect.[6]
Data Presentation
Table 1: Binding Affinity of this compound for nAChR Subtypes
| nAChR Subtype | Binding Affinity (Ki) | Reference |
| α7 | ~55 nM | [3] |
| α3β4 | >10 µM | [3] |
| α4β2 | >10 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis - Endothelial Tube Formation Assay
This protocol is adapted from standard endothelial tube formation assay procedures.[5][7][8][9][10]
-
Preparation:
-
Thaw basement membrane extract (e.g., Matrigel) on ice overnight at 4°C.
-
Pre-cool a 96-well plate at 4°C.
-
-
Coating the Plate:
-
Add 50 µL of the thawed basement membrane extract to each well of the pre-cooled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in their growth medium.
-
Prepare a cell suspension containing the desired concentration of this compound or vehicle control.
-
Seed 1-2 x 10^4 cells in 100 µL of medium onto the solidified basement membrane extract in each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
-
Analysis:
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
-
Protocol 2: In Vivo Tumor Growth - Xenograft Model
This protocol provides a general outline for a subcutaneous xenograft study.[11][12][13][14]
-
Cell Preparation:
-
Culture human cancer cells (e.g., SCLC or glioblastoma cell lines) under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 tumor cells in a volume of 100-200 µL into the flank of each mouse. For improved tumor take, cells can be mixed with basement membrane extract.
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Caption: this compound inhibits angiogenesis by blocking the α7-nAChR signaling pathway.
Caption: Workflow for the in vitro endothelial tube formation assay with this compound.
Caption: Logical approach to troubleshooting unexpected experimental results with this compound.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to the protocol for MG624 in electrophysiology
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers utilizing electrophysiology to study nicotinic and muscarinic acetylcholine receptors.
Important Note on MG624: Initial queries regarding this compound as an M2-selective antagonist suggest a possible misidentification. Scientific literature predominantly characterizes This compound as a potent and selective α7-nicotinic acetylcholine receptor (α7-nAChR) antagonist .[1] There is currently no substantial evidence to support its activity as an M2-selective muscarinic antagonist.
Therefore, this guide is structured into two main sections to best support your research:
-
Section 1: α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Antagonism , with a focus on protocols relevant to this compound.
-
Section 2: M2-Muscarinic Acetylcholine Receptor (M2-R) Antagonism , providing general protocols and troubleshooting for studying M2-selective antagonists.
Section 1: α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Antagonism with this compound
This section provides guidance for designing and troubleshooting electrophysiology experiments involving the α7-nAChR antagonist, this compound.
Frequently Asked Questions (FAQs) for this compound and α7-nAChR Electrophysiology
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small-molecule antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1] It functions by blocking the ion channel associated with this receptor, thereby inhibiting the effects of acetylcholine and other nicotinic agonists.
Q2: Why do my α7-nAChR currents desensitize so quickly? A2: Rapid desensitization is an intrinsic property of α7-nAChRs.[2][3] Upon agonist binding, the channel opens but then quickly enters a non-conducting, desensitized state, even in the continued presence of the agonist. This can make it challenging to obtain stable recordings.
Q3: How can I overcome the rapid desensitization of α7-nAChRs in my experiments? A3: The use of a positive allosteric modulator (PAM) is highly recommended. Type II PAMs, such as PNU-120596, are particularly effective as they can decrease the rate of desensitization and reactivate desensitized receptors, leading to larger and more prolonged currents upon agonist application.[4][5]
Q4: What are typical concentrations for acetylcholine (ACh) and this compound in these experiments? A4: The EC50 for acetylcholine at α7-nAChRs is typically in the range of 200-300 µM.[6] For antagonist studies, you would typically use an agonist concentration at or near the EC50. The IC50 for this compound will need to be determined empirically for your specific system, but starting with concentrations in the nanomolar to low micromolar range is a reasonable approach.
Q5: What type of currents should I expect to see? A5: Activation of α7-nAChRs typically results in a fast inward current that rapidly desensitizes.[6] The current-voltage (I-V) relationship often shows strong inward rectification, meaning larger inward currents at negative potentials and smaller outward currents at positive potentials.[6]
Troubleshooting Guide: α7-nAChR Recordings
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No detectable current upon agonist application. | 1. Low receptor expression in the chosen cell type. 2. Rapid desensitization prevents detection. 3. Agonist solution has degraded. 4. Poor seal or whole-cell configuration. | 1. Use a cell line with stable, high-level expression of α7-nAChRs. 2. Co-apply a Type II PAM (e.g., 10 µM PNU-120596) with your agonist.[4] 3. Prepare fresh agonist solutions daily. 4. Review your patch-clamp technique; ensure a giga-ohm seal is formed before breaking in.[7][8] |
| Currents are very small and variable. | 1. Sub-saturating agonist concentration. 2. Significant receptor desensitization between applications. 3. "Rundown" of the current over time. | 1. Perform a dose-response curve to ensure you are using an appropriate agonist concentration. 2. Increase the washout period between agonist applications to allow for recovery from desensitization. 3. Include ATP and GTP in your internal pipette solution to maintain cell health and receptor phosphorylation. |
| Antagonist (this compound) effect is inconsistent. | 1. Insufficient pre-incubation time with the antagonist. 2. Antagonist concentration is too low. 3. Issues with solution exchange, leading to incomplete application. | 1. Pre-apply the antagonist for several minutes before co-application with the agonist to ensure it has reached its binding site.[5] 2. Perform a concentration-response curve for the antagonist to determine the IC50. 3. Ensure your perfusion system allows for rapid and complete solution exchange around the cell.[6] |
| High electrical noise in recordings. | 1. Improper grounding of the setup. 2. Leaky seal. 3. Fluid level fluctuations in the recording chamber. 4. External sources of electrical interference. | 1. Check all grounding wires for proper connection and integrity. 2. Discard the cell and attempt a new recording with a higher resistance seal (>1 GΩ). 3. Ensure stable and continuous perfusion and aspiration. 4. Turn off unnecessary nearby electronic equipment and use a Faraday cage. |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of α7-nAChR Inhibition by this compound
This protocol is designed for cultured cells expressing recombinant α7-nAChRs (e.g., GH3 or HEK293 cells).
1. Solution Preparation:
| Solution | Composition |
| External (Bath) Solution | 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310-320 mOsm.[9] |
| Internal (Pipette) Solution | 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Phosphocreatine, 4 mM MgATP, 0.3 mM Na₂-GTP. Adjust pH to 7.3 with KOH. Osmolarity ~290 mOsm.[10] |
| Agonist Stock | 1 M Acetylcholine (ACh) in deionized water. Store in aliquots at -20°C. Dilute in external solution on the day of the experiment. |
| Antagonist Stock (this compound) | 10 mM this compound in DMSO. Store at -20°C. Dilute to final concentrations in external solution. Ensure final DMSO concentration is <0.1%. |
| PAM Stock (Optional but Recommended) | 10 mM PNU-120596 in DMSO. Store at -20°C. Dilute in external solution. |
2. Electrophysiology Setup:
-
Use an inverted microscope and a patch-clamp amplifier.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Use a rapid solution exchange system to apply drugs.[6]
3. Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration on a healthy-looking cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply a saturating concentration of ACh (e.g., 1 mM) with 10 µM PNU-120596 for 2-5 seconds to elicit a control response.
-
Wash the cell with an external solution for at least 2-3 minutes to ensure full recovery.
-
Pre-incubate the cell with the desired concentration of this compound for 3-5 minutes.
-
Co-apply the same concentration of this compound with the ACh/PNU-120596 solution and record the response.
-
Repeat steps 5-7 for different concentrations of this compound to generate a concentration-response curve.
Data Presentation: α7-nAChR Ligand Affinities
| Compound | Receptor | Assay Type | Value |
| Acetylcholine | α7-nAChR | Whole-Cell Patch Clamp (EC₅₀) | ~260 µM[6] |
| Methyllycaconitine (MLA) | α7-nAChR | Whole-Cell Patch Clamp (IC₅₀) | ~0.25 nM |
Visualization: α7-nAChR Signaling and Experimental Workflow
References
- 1. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axolbio.com [axolbio.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
Validation & Comparative
Validating the anti-angiogenic activity of MG624 with a positive control
Validating the Anti-Angiogenic Activity of MG624: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic activity of this compound with established positive controls. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the validation and assessment of this compound's therapeutic potential.
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic efficacy of this compound has been demonstrated in key preclinical assays. This section compares its performance with well-established inhibitors, Suramin and Bevacizumab, in the Endothelial Cell Tube Formation Assay and the Chick Chorioallantoic Membrane (CAM) Assay, respectively. While direct head-to-head studies are not available, this comparative analysis is based on findings from separate relevant studies.
Table 1: Comparison of this compound and Positive Controls in Anti-Angiogenic Assays
| Compound | Assay Type | Key Quantitative Finding | Positive Control | Assay Type | Key Quantitative Finding |
| This compound | Endothelial Cell Tube Formation Assay | Robust inhibition of tube formation[1][2] | Suramin | Endothelial Cell Tube Formation Assay | IC50 values of 13-15 µM for inhibition of total tube length[3][4] |
| This compound | Chick Chorioallantoic Membrane (CAM) Assay | Potent inhibition of angiogenesis[1][2] | Bevacizumab | Chick Chorioallantoic Membrane (CAM) Assay | Significant reduction in blood vessel density[5][6] |
Note: The quantitative data for this compound is described as "robust" and "potent" in the available literature; specific numerical values for direct comparison were not provided in the abstracts reviewed[1][2]. The data for Suramin and Bevacizumab are from separate studies.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a critical step in angiogenesis.
Protocol:
-
Preparation of Basement Membrane Matrix: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify[3][7].
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix at a density of 1.5 x 10^4 cells per well[3].
-
Compound Treatment: Immediately after seeding, cells are treated with varying concentrations of this compound or the positive control, Suramin (e.g., in a dose range of 1.25 µM to 80 µM)[3]. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 16-18 hours[3][4].
-
Visualization and Quantification: Tube formation is visualized using an inverted microscope. For quantitative analysis, the cells can be stained with a fluorescent dye like Calcein AM, and images are captured. The total tube length, number of branch points, and enclosed "mesh" area are quantified using image analysis software[3][7].
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to angiogenic or anti-angiogenic substances.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator for 3-4 days.
-
Windowing: A small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier sponge soaked with the test compound (this compound), positive control (Bevacizumab), or vehicle control is placed directly onto the CAM[5][8].
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.
-
Analysis: The CAM is excised and photographed. The anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessel branch points or the overall vascular density in the treated area compared to the control area[5][9].
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by antagonizing the α7-nicotinic acetylcholine receptor (α7-nAChR). This action inhibits the downstream signaling cascade involving Early Growth Response protein 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2), ultimately leading to a reduction in angiogenesis[1].
Caption: this compound inhibits the α7-nAChR signaling pathway.
Experimental Workflow for Validating Anti-Angiogenic Activity
The following diagram illustrates a typical workflow for validating the anti-angiogenic properties of a test compound like this compound using both in vitro and in vivo models.
Caption: Workflow for anti-angiogenic compound validation.
Logical Relationship of the Validation Process
This diagram outlines the logical progression from identifying a potential anti-angiogenic compound to its validation through established experimental models.
Caption: Logical steps for validating this compound's activity.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 4. lonza.picturepark.com [lonza.picturepark.com]
- 5. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of MG624 and Other α7 Nicotinic Acetylcholine Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of MG624 with other prominent α7 nicotinic acetylcholine receptor (nAChR) antagonists. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a critical target in various physiological and pathological processes, including neurotransmission, inflammation, and angiogenesis. Consequently, the development of selective α7 nAChR antagonists is of significant interest for therapeutic interventions in diseases such as cancer and neuro-inflammatory disorders. This compound, a 4-oxystilbene derivative, has emerged as a potent and selective antagonist of this receptor.[1] This guide compares the efficacy of this compound with other well-characterized α7 nAChR antagonists, namely α-Bungarotoxin and Methyllycaconitine (MLA), based on available experimental data.
Data Presentation: A Comparative Overview of Antagonist Efficacy
The following table summarizes the quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound, α-Bungarotoxin, and Methyllycaconitine for the α7 nAChR. These values are critical indicators of antagonist potency and are essential for comparing their efficacy.
| Antagonist | Target | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) | Selectivity Profile | Reference |
| This compound | Neuronal nAChRs (chick optic lobe) | 0.055 µM (55 nM) | Selective for neuronal over muscle-type nAChRs (Ki = 70 µM).[1] | [1] | |
| Chick α7 nAChR (expressed in Xenopus oocytes) | 94 nM | Selective for α7 over α6, β2, and β4 subunit-containing nAChRs (Kis = 4.52, 12, and 9.2 µM, respectively).[1] | [1] | ||
| Chick α7 nAChR | 106 nM | Selective over α4β2 nAChR (Ki = 84 µM). | |||
| α-Bungarotoxin | α7 nAChR | 1.6 nM | Selective for α7 over α3β4 nAChRs (no effect up to 3 µM).[2][3] | [2][3] | |
| Methyllycaconitine (MLA) | α7 nAChR | 1.4 nM | Interacts with α4β2 and α6β2 receptors at concentrations > 40 nM.[4] | [4] | |
| α7 nAChR | ~2 nM | Highly selective for α7 nAChRs.[5][6] | [5][6] | ||
| α7 nAChR (human, K28 cell line) | ~10 nM | Displaces 125I-α-bungarotoxin.[7] | [7] |
Mechanism of Action: Signaling Pathways
The antagonistic action of these compounds on the α7 nAChR can modulate various downstream signaling pathways. This compound, for instance, has been shown to inhibit angiogenesis by suppressing the Egr-1/FGF2 pathway.[1] The α7 nAChR is also known to be involved in the cholinergic anti-inflammatory pathway, primarily through the JAK2/STAT3 signaling cascade, and can influence NF-κB activity.[8][9]
Caption: Downstream signaling pathways modulated by α7 nAChR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize α7 nAChR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Tissue/Cell Preparation: Homogenize tissues (e.g., chick optic lobe, rat brain) or cell membranes (e.g., from cells expressing recombinant α7 nAChRs) in a suitable buffer.
-
Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled α7 nAChR ligand (e.g., [¹²⁵I]α-Bungarotoxin), and varying concentrations of the unlabeled antagonist (the competitor).
-
Equilibrium: Incubate the mixture for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is employed to measure the inhibitory effect (IC50) of an antagonist on the function of the α7 nAChR.
Detailed Methodology:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human or chick α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: Apply a known concentration of an α7 nAChR agonist (e.g., acetylcholine) to elicit a current response.
-
Antagonist Application: Co-apply or pre-apply the antagonist at various concentrations with the agonist and measure the resulting inhibition of the agonist-induced current.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[10][11]
In Vivo Angiogenesis Assay (Mouse Model)
In vivo models are essential for evaluating the anti-angiogenic effects of α7 nAChR antagonists in a physiological context.
Caption: Workflow for an in vivo tumor angiogenesis assay.
Detailed Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human small cell lung cancer (SCLC) cells into the flank of each mouse.
-
Treatment: Once tumors are established, randomize the mice into control and treatment groups. Administer the α7 nAChR antagonist (e.g., this compound) via a specific route (e.g., in the diet) at a defined dose and schedule.[1]
-
Tumor Growth Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Process the tumors for immunohistochemical staining of angiogenesis markers, such as CD31 (PECAM-1), to visualize blood vessels.
-
Quantification: Quantify the microvessel density by counting the number of stained vessels in multiple fields of view under a microscope.
Conclusion
This guide provides a comparative analysis of this compound with other key α7 nAChR antagonists, α-Bungarotoxin and Methyllycaconitine. Based on the available data, α-Bungarotoxin and MLA exhibit higher potency in terms of their binding affinity and inhibitory concentrations compared to this compound. However, this compound demonstrates good selectivity for neuronal α7 nAChRs over other subtypes and has shown efficacy in in vivo models of angiogenesis. The choice of antagonist for a particular research application will depend on the specific requirements for potency, selectivity, and the experimental model being used. The detailed experimental protocols provided herein should serve as a valuable resource for designing and conducting further comparative studies in this important area of research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 8. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 10. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of nAChR Blockade: MG624 versus Hexamethonium
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MG624 and hexamethonium as nicotinic acetylcholine receptor (nAChR) antagonists. The following sections detail their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Their modulation is a key area of research for various neurological disorders. This guide focuses on two notable nAChR antagonists: this compound, a selective antagonist for α7-containing nAChRs, and hexamethonium, a non-selective ganglionic blocker. Understanding their distinct pharmacological profiles is essential for their application in research and potential therapeutic development.
Mechanism of Action
This compound and hexamethonium exhibit fundamentally different mechanisms of nAChR blockade.
This compound acts as a competitive antagonist, binding to the acetylcholine (ACh) binding site on the extracellular domain of the α7 nAChR. This prevents the endogenous ligand, ACh, from binding and activating the receptor, thereby inhibiting ion influx. Its high selectivity for the α7 subtype makes it a valuable tool for studying the specific roles of this receptor.
Hexamethonium , in contrast, is a non-competitive antagonist that functions as an open channel blocker. It does not compete with ACh at the binding site but instead physically obstructs the ion pore of the nAChR channel when it is in the open state. This blockade is voltage-dependent and prevents the flow of cations, leading to the inhibition of neuronal transmission in autonomic ganglia. Its lack of subtype selectivity results in a broad blockade of neuronal nAChRs.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and hexamethonium, providing a basis for comparing their potency and selectivity across different nAChR subtypes.
Table 1: Potency and Selectivity of this compound
| nAChR Subtype | Parameter | Value | Species/System | Reference |
| Neuronal (α-Bgtx sensitive) | Ki | 0.055 µM | Chick optic lobe membranes | [2] |
| α7 | IC50 | 94 nM | Xenopus oocytes expressing chick α7 | [2] |
| α7 | IC50 | 109 nM | Xenopus oocytes expressing chick α7 | [3] |
| human α7 | IC50 | 41 nM | Xenopus oocytes | [3] |
| human α9α10 | IC50 | 10 nM | Xenopus oocytes | [3] |
| α4β2 | Ki | 84 µM | Chick | [4] |
| α6 | Ki | 4.52 µM | [2] | |
| β2-containing | Ki | 12 µM | [2] | |
| β4-containing | Ki | 9.2 µM | [2] | |
| Muscle-type | Ki | 70 µM | TE671 cells | [2] |
Table 2: Potency of Hexamethonium
| nAChR Subtype | Parameter | Value | Species/System | Reference |
| α4β2χ | IC50 | 9.1 µM | SH-EP1-α4β2χ cells | [5] |
| α4β2 | IC50 | >100 µM | SH-EP1-α4β2 cells | [5] |
| Neuronal (general) | IC50 | >50 µM | Human brain | [6] |
| Muscarinic M1 | pKi | 3.28 | Cerebrocortical receptors | [7] |
| Muscarinic M2 | pKi | 3.68 | Cardiac receptors | [7] |
| Muscarinic M3 | pKi | 2.61 | Submaxillary gland receptors | [7] |
Signaling Pathways
The blockade of nAChRs by this compound and hexamethonium interrupts downstream signaling cascades. The following diagrams illustrate the generalized pathways affected by these antagonists.
Activation of nAChRs, particularly the α7 subtype, leads to a significant influx of calcium ions (Ca²⁺).[8] This increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[9][10] These pathways are integral to cellular processes such as proliferation, survival, and inflammation. Both this compound and hexamethonium, by blocking nAChR function, prevent this initial Ca²⁺ influx and the subsequent activation of these critical signaling pathways.
Experimental Protocols
The characterization of nAChR antagonists like this compound and hexamethonium relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure the ability of an unlabeled antagonist (e.g., this compound or hexamethonium) to compete with a radiolabeled ligand for binding to nAChRs.
-
Methodology:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The isolated membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as a competition curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChR channels in response to agonists and antagonists.
-
Objective: To characterize the functional inhibition of nAChR-mediated currents by the antagonist.
-
Methodology:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines) are cultured on coverslips.
-
Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the measurement of ionic currents flowing through the channels.
-
Agonist Application: A known concentration of an nAChR agonist (e.g., acetylcholine) is applied to the cell to elicit an inward current.
-
Antagonist Application: The antagonist is pre-applied or co-applied with the agonist at various concentrations.
-
Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. This data is used to generate a concentration-response curve and determine the IC50 value of the antagonist.
-
Calcium Imaging Assays
This method visualizes and quantifies changes in intracellular calcium concentrations upon nAChR activation and blockade.
-
Objective: To measure the inhibition of agonist-induced calcium influx by the antagonist.
-
Methodology:
-
Cell Loading: Cells expressing the nAChR of interest are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Imaging: The cells are placed on a microscope stage, and baseline fluorescence is recorded.
-
Stimulation: An nAChR agonist is applied to the cells, causing an influx of calcium and a subsequent increase in fluorescence.
-
Antagonist Treatment: The experiment is repeated with pre-incubation of the cells with varying concentrations of the antagonist before agonist application.
-
Data Analysis: The change in fluorescence intensity is measured and used to determine the antagonist's ability to inhibit the agonist-induced calcium response, from which an IC50 value can be calculated.
-
Conclusion
This compound and hexamethonium represent two distinct classes of nAChR antagonists with different mechanisms of action, selectivity, and potency. This compound is a highly selective competitive antagonist for α7-containing nAChRs, making it a precise tool for investigating the roles of this specific receptor subtype. In contrast, hexamethonium is a non-selective, non-competitive pore blocker that provides a broad-spectrum blockade of neuronal nAChRs, useful for studying ganglionic transmission. The choice between these two compounds depends on the specific research question and the desired level of receptor subtype selectivity. The experimental protocols outlined in this guide provide a framework for the continued characterization of these and other nAChR modulators.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of MG624 and Mecamylamine: Selectivity and Potency at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nicotinic acetylcholine receptor (nAChR) antagonists: MG624 and mecamylamine. The information presented herein is based on available experimental data to objectively evaluate their differences in selectivity and potency, aiding researchers in the selection of appropriate pharmacological tools for their studies.
Introduction
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide range of physiological and pathological processes. The development of selective antagonists is crucial for dissecting the roles of specific nAChR subtypes and for therapeutic intervention. This compound is recognized for its selectivity towards the α7 nAChR subtype, while mecamylamine is a classical non-selective nAChR antagonist. Understanding their distinct pharmacological profiles is essential for the accurate interpretation of experimental results.
Data Presentation: Quantitative Comparison of Potency and Selectivity
The following tables summarize the available quantitative data for this compound and mecamylamine. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions (e.g., radioligand, tissue preparation, and assay type).
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | Radioligand/Agonist | Potency (Kᵢ) | Reference |
| α7 nAChR | Chick | Binding Assay | α-Bungarotoxin | 106 nM | |
| α4β2 nAChR | Chick | Binding Assay | α-Bungarotoxin | 84 µM |
Table 2: Potency of Mecamylamine
| Target | Species | Assay Type | Agonist | Potency (IC₅₀) | Reference |
| α3β4 nAChR | Human | Electrophysiology | Acetylcholine | 640 nM | |
| α4β2 nAChR | Human | Electrophysiology | Acetylcholine | 2.5 µM | |
| α3β2 nAChR | Human | Electrophysiology | Acetylcholine | 3.6 µM | |
| α7 nAChR | Human | Electrophysiology | Acetylcholine | 6.9 µM | |
| Neuronal nAChRs | Rat | Electrophysiology | Nicotine | 0.34 µM | [1] |
Summary of Findings:
-
This compound demonstrates significant selectivity for the α7 nAChR subtype over the α4β2 subtype, with a potency in the nanomolar range for its primary target.
-
Mecamylamine acts as a non-selective antagonist across a range of nAChR subtypes, with potencies in the micromolar to high nanomolar range.[1] It is a well-characterized non-competitive antagonist.[2][3][4]
Mechanisms of Action
This compound: As a selective α7-nAChR antagonist, this compound has been shown to inhibit angiogenesis by suppressing the nicotine-induced Egr-1/FGF2 pathway.[5] Nicotine, through the α7-nAChR, can promote the expression of Early Growth Response Gene 1 (Egr-1), a transcription factor that in turn upregulates Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[5] By blocking this initial step, this compound effectively reduces angiogenesis.[5]
Mecamylamine: Mecamylamine functions as a non-competitive antagonist, acting as an open channel blocker of the nAChR ion channel.[2][6] This means it does not compete with acetylcholine for the binding site but rather physically obstructs the ion pore when the channel is in its open state.[2][6] This mechanism of action is voltage-dependent and results in a reduction of the amplitude and duration of the endplate current.[6]
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Mecamylamine Non-Competitive Channel Block
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers.
Radioligand Binding Assay (for this compound Potency)
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the α7 nAChR.
Materials:
-
Tissue homogenate or cell membranes expressing the α7 nAChR (e.g., from chick optic lobe).
-
Radiolabeled α7 nAChR-selective antagonist (e.g., [¹²⁵I]α-Bungarotoxin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Bovine Serum Albumin (BSA).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer. Determine the protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control tubes for total binding (no this compound) and non-specific binding (a high concentration of a known α7 nAChR ligand).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Mecamylamine Potency)
This protocol is a standard method for studying the effects of compounds on ion channels expressed in Xenopus oocytes.
Objective: To determine the IC₅₀ of mecamylamine for inhibiting acetylcholine-induced currents in oocytes expressing specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α3 and β4).
-
Recording solution (e.g., ND96).
-
Acetylcholine (agonist).
-
Mecamylamine.
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill with 3 M KCl. The resistance should be between 0.5 and 5 MΩ.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes (one for voltage recording, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Data Acquisition: Apply a brief pulse of acetylcholine to elicit an inward current. Once a stable baseline response is established, co-apply acetylcholine with varying concentrations of mecamylamine.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence of each concentration of mecamylamine. Normalize the responses to the control response (acetylcholine alone). Plot the normalized current as a function of the mecamylamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (for this compound Functional Activity)
This protocol describes a common method to assess the effect of a compound on cell proliferation.[7]
Objective: To determine the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Microvascular Endothelial Cells (HMECs).
-
Cell culture medium and supplements.
-
This compound.
-
Nicotine (as a pro-proliferative stimulus).
-
96-well plates.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HMECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound, with or without a fixed concentration of nicotine. Include appropriate controls (vehicle, nicotine alone).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control. Plot cell viability or proliferation as a function of the this compound concentration to determine its inhibitory effect.
Conclusion
The available data clearly distinguish this compound as a selective antagonist for the α7 nAChR subtype, while mecamylamine is a broad-spectrum, non-selective nAChR antagonist. This difference in selectivity dictates their utility in research; this compound is a valuable tool for investigating the specific roles of α7 nAChRs, whereas mecamylamine can be used to probe the general involvement of nAChRs in a given physiological or pathological process. The choice between these two antagonists should be carefully considered based on the specific research question and the nAChR subtypes expressed in the experimental system. The provided experimental protocols offer a foundation for the further characterization of these and other nAChR modulators.
References
- 1. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
Investigating the Synergistic Potential of MG624 with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide presents a theoretical framework for investigating the synergistic effects of MG624 with common chemotherapy drugs. To date, there is no direct experimental evidence from preclinical or clinical studies evaluating these specific combinations. The information provided is based on the known mechanisms of action of the individual agents and is intended to guide future research.
Introduction
This compound is an antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a key player in promoting angiogenesis and cell proliferation in several cancer types.[1][2] Its mechanism of action, which involves the inhibition of the Egr-1/FGF2 signaling pathway and modulation of AKT signaling, presents a compelling rationale for its use in combination with conventional chemotherapy agents.[1][3] This guide explores the theoretical synergistic potential of this compound with cisplatin, doxorubicin, and paclitaxel, providing a basis for future investigation into these novel combination therapies.
This compound: Mechanism of Action
This compound is a 4-oxystilbene derivative that selectively antagonizes the α7-nAChR.[3] This receptor, when activated by its ligand acetylcholine or by nicotine, can promote tumor growth through various mechanisms, including:
-
Angiogenesis: Activation of α7-nAChR on endothelial cells can stimulate the formation of new blood vessels, a critical process for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by suppressing the expression of early growth response gene 1 (Egr-1) and subsequently fibroblast growth factor 2 (FGF2).[1][2]
-
Cell Proliferation and Survival: The α7-nAChR can activate pro-survival signaling pathways, such as the PI3K/AKT pathway, leading to increased cancer cell proliferation and resistance to apoptosis. Studies have indicated that this compound can decrease phosphorylated AKT (pAKT) levels in glioblastoma cells.[3]
Comparative Analysis of Hypothetical Synergistic Effects
This section outlines the potential synergistic interactions between this compound and three widely used chemotherapy drugs. The proposed mechanisms of synergy are based on the distinct yet potentially complementary modes of action of these agents.
This compound and Cisplatin
Cisplatin Mechanism of Action: Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming DNA adducts.[4][5] These adducts interfere with DNA replication and transcription, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[4][5]
Hypothesized Synergistic Rationale: The anti-angiogenic and anti-proliferative effects of this compound could complement the DNA-damaging activity of cisplatin. By inhibiting tumor angiogenesis, this compound may restrict the blood supply to the tumor, potentially increasing the concentration and efficacy of cisplatin within the tumor microenvironment. Furthermore, by downregulating the pro-survival AKT pathway, this compound could lower the threshold for cisplatin-induced apoptosis.
This compound and Doxorubicin
Doxorubicin Mechanism of Action: Doxorubicin is an anthracycline antibiotic that has multiple cytotoxic mechanisms. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair.[6][7] Doxorubicin also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids, leading to apoptosis.[7][8]
Hypothesized Synergistic Rationale: The combination of this compound and doxorubicin could target cancer cells through distinct but convergent pathways. While doxorubicin directly damages DNA and induces oxidative stress, this compound's inhibition of the α7-nAChR could suppress pro-survival signals that might otherwise allow cancer cells to withstand doxorubicin-induced damage. The anti-angiogenic effect of this compound could also enhance the delivery and retention of doxorubicin in the tumor.
This compound and Paclitaxel
Paclitaxel Mechanism of Action: Paclitaxel is a taxane that targets microtubules, essential components of the cellular cytoskeleton. It stabilizes microtubules, preventing their normal dynamic disassembly, which is crucial for cell division.[1][3] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[1][3]
Hypothesized Synergistic Rationale: The synergy between this compound and paclitaxel could arise from their complementary effects on cell cycle progression and survival. While paclitaxel arrests cells in mitosis, this compound's inhibition of AKT signaling could prevent the activation of survival pathways that might allow cells to escape mitotic catastrophe. Additionally, the anti-angiogenic properties of this compound could improve the delivery of paclitaxel to the tumor.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of expected quantitative data from in vitro and in vivo studies investigating the synergistic effects of this compound with chemotherapy drugs. These tables are for illustrative purposes to guide the design of future experiments.
Table 1: In Vitro Synergism Analysis (Hypothetical Data)
| Combination Therapy | Cell Line | Combination Index (CI) at ED50 | Apoptosis Rate (% of Control) |
| This compound + Cisplatin | A549 (Lung) | 0.6 | 150% |
| U87MG (Glioblastoma) | 0.5 | 165% | |
| This compound + Doxorubicin | H460 (Lung) | 0.7 | 140% |
| T98G (Glioblastoma) | 0.6 | 155% | |
| This compound + Paclitaxel | NCI-H226 (Lung) | 0.5 | 170% |
| U251 (Glioblastoma) | 0.4 | 180% | |
| A Combination Index (CI) < 1 indicates synergism. |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models (Hypothetical Data)
| Treatment Group | Tumor Volume Reduction (%) | Microvessel Density (% of Control) |
| Vehicle Control | 0% | 100% |
| This compound alone | 30% | 60% |
| Cisplatin alone | 40% | 90% |
| This compound + Cisplatin | 80% | 30% |
| Doxorubicin alone | 45% | 85% |
| This compound + Doxorubicin | 85% | 25% |
| Paclitaxel alone | 50% | 80% |
| This compound + Paclitaxel | 90% | 20% |
Proposed Experimental Protocols
To validate the hypothesized synergistic effects, the following experimental protocols are proposed:
In Vitro Cell Viability and Synergism Analysis
-
Cell Culture: Culture relevant cancer cell lines (e.g., lung cancer and glioblastoma cell lines) in appropriate media.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy drug (cisplatin, doxorubicin, or paclitaxel), and their combinations for 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergism Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI value less than 1 indicates synergy.
In Vitro Apoptosis Assay
-
Drug Treatment: Treat cells with IC50 concentrations of the individual drugs and their combination for 24-48 hours.
-
Apoptosis Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Studies
-
Animal Model: Implant human cancer cells (e.g., A549 or U87MG) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug.
-
Drug Administration: Administer drugs at clinically relevant doses and schedules.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to assess microvessel density.
Visualizations
Signaling Pathway Diagrams
Caption: this compound mechanism of action.
Caption: Proposed synergistic mechanism.
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-loaded iron oxide nanoparticles for glioblastoma therapy: a combinational approach for enhanced delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
Comparative Analysis of MG624's Mechanism of Action Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the investigational compound MG624, detailing its mechanism of action and comparing its efficacy against established therapeutic agents in various cancer models. The following sections present quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows to offer a clear and objective assessment of this compound's potential as a novel anti-cancer agent.
Overview of this compound
This compound is an experimental small molecule inhibitor targeting the aberrant activity of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in numerous human cancers, including colorectal and hepatocellular carcinoma. By selectively binding to the CREB-binding protein (CBP) binding site on β-catenin, this compound effectively disrupts the formation of the β-catenin/CBP transcriptional complex. This inhibitory action prevents the transcription of critical Wnt target genes, such as c-Myc and Cyclin D1, which are essential for cancer cell proliferation and survival.
Mechanism of Action: Wnt/β-catenin Pathway Inhibition
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. It then translocates to the nucleus, where it partners with transcription factors like TCF/LEF and coactivators such as CBP to drive the expression of proliferative genes.
This compound intervenes at the final step of this cascade. By blocking the β-catenin/CBP interaction, it ensures that even in the presence of nuclear β-catenin, the transcriptional machinery required for oncogenesis is not assembled.
Caption: this compound inhibits the Wnt/β-catenin pathway by blocking CBP interaction.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound was assessed across various cancer cell lines and compared with ICG-001, a known β-catenin/CBP antagonist, and Paclitaxel, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous drug exposure.
| Cancer Model | Cell Line | This compound IC50 (µM) | ICG-001 IC50 (µM) | Paclitaxel IC50 (µM) | Reference |
| Colorectal Cancer | HCT-116 | 1.5 ± 0.2 | 5.2 ± 0.6 | 0.08 ± 0.01 | |
| Colorectal Cancer | SW480 | 2.1 ± 0.3 | 7.8 ± 0.9 | 0.15 ± 0.03 | |
| Hepatocellular Carcinoma | HepG2 | 3.5 ± 0.4 | 10.1 ± 1.1 | 0.22 ± 0.04 | |
| Breast Cancer (Wnt-low) | MCF-7 | > 50 | > 50 | 0.05 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
In Vivo Antitumor Activity: Xenograft Models
The in vivo efficacy of this compound was evaluated in a HCT-116 colorectal cancer xenograft model in immunocompromised mice. Tumor-bearing mice were treated for 21 days, and tumor volume was measured.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 1850 ± 210 | 0% | |
| This compound | 20 mg/kg, daily | 450 ± 95 | 75.7% | |
| ICG-001 | 20 mg/kg, daily | 890 ± 150 | 51.9% |
Results show that this compound exhibits significantly stronger tumor growth inhibition compared to ICG-001 at the same dosage.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound, ICG-001, or Paclitaxel for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Caption: Workflow for determining the IC50 of compounds in cancer cell lines.
Western Blot for Target Gene Expression
-
Cell Lysis: HCT-116 cells were treated with 2 µM this compound for 24 hours. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against c-Myc (1:1000), Cyclin D1 (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The collective data from in vitro and in vivo models demonstrate that this compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway. It shows superior efficacy in inhibiting the proliferation of Wnt-dependent cancer cells compared to the alternative β-catenin/CBP antagonist, ICG-001. Its lack of activity in Wnt-low cancer models like MCF-7 underscores its targeted mechanism of action. These findings strongly support the continued development of this compound as a promising therapeutic candidate for the treatment of Wnt-driven malignancies.
Unveiling the Selectivity of MG624: A Comparative Guide for Nicotinic Receptor Research
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of MG624, a well-characterized antagonist of nicotinic acetylcholine receptors (nAChRs). Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative binding and functional data, details experimental methodologies, and illustrates key molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological properties.
Comparative Selectivity Profile of this compound
This compound demonstrates a pronounced selectivity for the α7 nAChR subtype over other neuronal and muscle-type nicotinic receptors. The antagonist's binding affinity, represented by the inhibition constant (Ki), and its functional inhibition, indicated by the half-maximal inhibitory concentration (IC50), have been determined across various nAChR subtypes. The data, summarized in the table below, clearly illustrates the preferential binding of this compound to the α7 receptor.
| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Selectivity vs. α7 (based on Ki) |
| α7 | Chick | 106[1][2], 55[3] | 94[3] | 1x |
| α4β2 | Chick | 84,000[1][2] | - | ~792x - 1527x |
| Muscle-type | - | 70,000[3] | - | ~660x - 1272x |
| α6-containing | - | 4,520[3] | - | ~43x - 82x |
| β2-containing | - | 12,000[3] | - | ~113x - 218x |
| β4-containing | - | 9,200[3] | - | ~87x - 167x |
| α9α10 | Human | - | Inhibits ACh-induced currents[4] | - |
Note: Selectivity is calculated using the range of reported Ki values for the chick α7 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Radioligand Binding Assays
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for different nAChR subtypes.[5]
Objective: To quantify the affinity of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Receptor Preparation: Cell membranes or tissue homogenates expressing the target nAChR subtype are prepared. For instance, SH-SY5Y cells are used for expressing human α7 nAChRs, while HEK293 or SH-EP1 cells are utilized for α4β2 and α3β4 subtypes, respectively.[4]
-
Incubation: A fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). Commonly used radioligands include [125I]α-bungarotoxin for the α7 subtype and [3H]epibatidine for α4β2 and α3β4 subtypes.[4]
-
Equilibrium Binding: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is utilized to assess the functional antagonist activity of this compound at nAChRs expressed in Xenopus oocytes.
Objective: To measure the ability of this compound to inhibit the ion current mediated by the activation of a specific nAChR subtype.
General Protocol:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA encoding the desired nAChR subunits (e.g., chick α7) is injected into the oocytes. For the α9α10 subtype, a 9:1 ratio of α9 to α10 cRNA is used.[4]
-
Incubation: The injected oocytes are incubated for 2-6 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is perfused with a recording solution (e.g., ND96).
-
Antagonist Application: The oocyte is pre-incubated with varying concentrations of this compound.
-
Agonist Application and Current Measurement: An agonist, such as acetylcholine (ACh), is applied to the oocyte to elicit an inward current through the nAChRs. The peak current amplitude is measured in the presence and absence of this compound.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition of the agonist-induced current against the concentration of this compound. The IC50 value is determined from these curves.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. MG 624 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. MG 624 | Nicotinic (a7) Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MG624 and its Structural Analogs in Targeting Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of MG624, a notable α7 nicotinic acetylcholine receptor (nAChR) antagonist, and its structural analogs. By presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in drug discovery and development projects targeting nAChRs.
Introduction to this compound and its Analogs
This compound is a quaternary ammonium derivative of 4-hydroxystilbene that has been identified as a selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play crucial roles in various physiological and pathological processes, including neurotransmission, inflammation, and angiogenesis.[2] The interest in this compound and its analogs stems from their potential therapeutic applications in conditions such as cancer, where α7 nAChRs are implicated in tumor growth and angiogenesis.[2]
Recent research has focused on the synthesis and evaluation of a wide array of this compound analogs to explore the structure-activity relationships (SAR) and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. These analogs typically feature modifications to the stilbene scaffold, the ammonium head, or the linker connecting these two moieties. This guide will delve into the comparative performance of these compounds.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of its structural analogs for various nAChR subtypes. The data highlights the impact of structural modifications on receptor affinity and selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Analogs for Human nAChR Subtypes
| Compound | Modification from this compound | α7 Ki (nM) | α3β4 Ki (nM) | α4β2 Ki (nM) | α7 vs α3β4 Selectivity | α7 vs α4β2 Selectivity |
| This compound (1a) | - | 104 | 438 | >10000 | 4.2 | >96 |
| Analog 2 | Lengthened N-O linker | 23 | >10000 | >10000 | >435 | >435 |
| Analog 5 | Rigidified styryl residue | 110 | 1400 | >10000 | 12.7 | >91 |
| Analog 8 | Rigidified styryl residue | 100 | 1100 | >10000 | 11 | >100 |
| Analog 29 | Benzimidazole linker | 33.6 | 347 | >10000 | 10.3 | >298 |
| Analog 31 | 5-indolyl styryl replacement | 18.7 | 178 | >10000 | 9.5 | >535 |
| Analog 33 | Hybrid of modifications | 0.82 | 365 | 5100 | 445 | 6220 |
| Analog 1d | Cyclohexyldimethylammonium head | >10000 | >10000 | - | - | - |
| StN-4 | Hybrid with resveratrol derivative | - | - | - | - | - |
| StN-8 | Hybrid with resveratrol derivative | - | - | - | - | - |
Data for analogs 1a, 2, 5, 8, 29, 31, 33, and 1d are derived from recent medicinal chemistry studies. The binding affinities were determined by competition binding experiments. StN-4 and StN-8 are reported as hybrids of this compound, but specific Ki values from comparative studies were not available in the reviewed literature.
Table 2: Functional Antagonism (IC50, nM) of this compound and Analogs at nAChR Subtypes
| Compound | α7 nAChR IC50 (nM) | α9α10 nAChR IC50 (nM) | Notes |
| This compound (1) | 41 - 109 | 10 | Antagonist at both subtypes |
| Analog 7 | No antagonist effect | 5000 - 17000 | Selective α9α10 antagonist |
| Analog (±)-22 | No antagonist effect | 5000 - 17000 | Selective α9α10 antagonist |
| Analog 23 | No antagonist effect | 5000 - 17000 | Selective α9α10 antagonist |
| Analog (±)-24 | No antagonist effect | 5000 - 17000 | Selective α9α10 antagonist |
| StN-4 | - | - | Silent agonist at α7 |
| StN-8 | - | - | Full antagonist at α7 |
IC50 values for this compound and analogs 7, (±)-22, 23, and (±)-24 were determined by electrophysiological measurements in Xenopus oocytes expressing the respective human nAChR subtypes.[3] The functional activity of StN-4 and StN-8 on α7 receptors was analyzed, revealing distinct mechanisms of action.[4]
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR, which in turn inhibits the Egr-1/FGF2 signaling pathway.[2] Nicotine, a component of tobacco smoke, promotes angiogenesis by activating α7-nAChRs on endothelial cells.[2] This activation leads to the upregulation of Early Growth Response protein 1 (Egr-1), a transcription factor that binds to the promoter of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[2] By blocking the initial step of this cascade, this compound effectively reduces the expression of FGF2, thereby inhibiting the formation of new blood vessels.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of MG624 using siRNA Knockdown of α7 nAChR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α7 nicotinic acetylcholine receptor (nAChR) antagonist, MG624, with alternative approaches, focusing on the use of small interfering RNA (siRNA) knockdown to validate its on-target effects. The experimental data and protocols provided herein are designed to assist researchers in designing and interpreting experiments aimed at confirming the specific mechanism of action of this compound.
Introduction to this compound and the α7 nAChR
This compound is a selective antagonist for the neuronal α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] This receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including neurotransmission, inflammation, and angiogenesis.[1] Dysregulation of α7-nAChR signaling has been implicated in several diseases, making it an attractive therapeutic target. This compound has been shown to inhibit nicotine-induced angiogenesis, a key process in tumor growth and metastasis, by blocking the α7-nAChR.[1][2] The anti-angiogenic activity of this compound is mediated through the suppression of the Egr-1/FGF2 signaling pathway.[1]
To definitively attribute the observed effects of this compound to its interaction with α7-nAChR, it is essential to perform on-target validation studies. One of the most specific and effective methods for this is the use of siRNA to silence the expression of the CHRNA7 gene, which encodes the α7-nAChR protein. This guide outlines the experimental framework for such a validation study.
Comparative Analysis of this compound and Alternatives
The following table summarizes the key characteristics of this compound in comparison to other methods of modulating α7-nAChR activity, including another common antagonist and siRNA-mediated knockdown.
| Feature | This compound | Methyllycaconitine (MLA) | α7-nAChR siRNA |
| Mechanism of Action | Selective competitive antagonist of α7-nAChR.[1] | Selective competitive antagonist of α7-nAChR.[3] | Post-transcriptional gene silencing of CHRNA7. |
| Specificity | High selectivity for α7-nAChR over other nAChR subtypes.[4][5] | High selectivity for α7-nAChR.[3] | Highly specific to the CHRNA7 mRNA sequence. |
| Application | Pharmacological inhibition of α7-nAChR function in vitro and in vivo.[1] | Pharmacological inhibition of α7-nAChR function, primarily in research settings.[3] | Validation of on-target effects of α7-nAChR modulators; therapeutic potential under investigation. |
| Advantages | Reversible, dose-dependent inhibition; suitable for in vivo studies.[1] | Well-characterized antagonist; potent inhibitor.[3] | High specificity; directly tests the involvement of the target protein. |
| Limitations | Potential for off-target effects at high concentrations. | Can have effects on other nAChR subtypes at higher concentrations. | Delivery challenges in vivo; transient effect; potential for off-target effects due to siRNA sequence.[6][7] |
Confirming On-Target Effects of this compound with α7-nAChR siRNA
The central hypothesis for validating the on-target effects of this compound is that the cellular response to this compound will be abrogated in cells where α7-nAChR expression has been knocked down using siRNA. The following table outlines the expected outcomes of such an experiment.
| Experimental Condition | Expected Effect on Downstream Signaling (e.g., p-ERK, p-AKT) | Rationale |
| Control Cells + Vehicle | Basal signaling levels. | Establishes a baseline for comparison. |
| Control Cells + Nicotine | Increased signaling. | Nicotine is an agonist of α7-nAChR and should activate downstream pathways. |
| Control Cells + Nicotine + this compound | Signaling levels comparable to basal. | This compound should antagonize the effect of nicotine by blocking α7-nAChR. |
| α7-nAChR siRNA Cells + Vehicle | Basal signaling levels. | Knockdown of the receptor should not significantly alter basal signaling in the absence of a ligand. |
| α7-nAChR siRNA Cells + Nicotine | Signaling levels comparable to basal. | In the absence of the α7-nAChR, nicotine cannot elicit a downstream signaling response. |
| α7-nAChR siRNA Cells + Nicotine + this compound | Signaling levels comparable to basal. | As the target receptor is absent, neither nicotine nor this compound should have a significant effect on the signaling pathway. |
Experimental Protocols
α7-nAChR siRNA Knockdown
This protocol is a generalized procedure based on common laboratory practices and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare the siRNA solution. For each well, dilute a final concentration of 20-50 nM of α7-nAChR siRNA (or a non-targeting control siRNA) into a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined by time-course experiments.
-
Verification of Knockdown: After incubation, harvest the cells to verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
This compound Treatment and Functional Assay
-
Cell Preparation: After confirming successful α7-nAChR knockdown (typically 48-72 hours post-transfection), wash the cells with a serum-free medium.
-
This compound Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Nicotine Stimulation: Stimulate the cells with an appropriate concentration of nicotine (e.g., 10 µM) for a predetermined amount of time (e.g., 15-30 minutes) to induce α7-nAChR-mediated signaling.
-
Cell Lysis: Following stimulation, immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blotting to assess the phosphorylation status of downstream signaling proteins (e.g., ERK, AKT) or by other relevant functional assays.
Visualizing the Experimental Logic and Pathways
α7-nAChR Signaling Pathway
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of MG624's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro and in vivo anti-tumor specificity of MG624, an α7-nicotinic acetylcholine receptor (α7-nAChR) antagonist. By comparing its performance with alternative α7-nAChR antagonists and presenting supporting experimental data, this document aims to inform research and development in cancer therapeutics.
In Vitro Specificity: Tumor Cells vs. Normal Cells
The specificity of an anti-cancer agent is paramount, signifying its ability to selectively target tumor cells while sparing healthy tissue. This section details the cytotoxic effects of this compound and its alternatives on various cancer and normal cell lines.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other α7-nAChR antagonists across different cell lines. A lower IC50 value indicates greater potency. The specificity is evaluated by comparing the IC50 values between cancerous and non-cancerous (normal) cells.
| Compound | Target Receptor | Cancer Cell Line | Cell Type | IC50 | Normal Cell Line | Cell Type | IC50 | Specificity |
| This compound | α7-nAChR | SCLC | Small Cell Lung Cancer | Data not available | HMEC-L | Human Microvascular Endothelial Cells | Suppresses proliferation | Qualitative specificity |
| Compound 33 (this compound analog) | α7-nAChR | - | - | 1.07 µM (for receptor) | - | - | - | High potency for target |
| APS8 | α7-nAChR | A549 | Non-Small Cell Lung Cancer | 375 nM | MRC-5 | Normal Lung Fibroblast | No effect at 1 µM | High |
| SKMES-1 | Non-Small Cell Lung Cancer | 362 nM | High | |||||
| QND7 | α7-nAChR | H460 | Non-Small Cell Lung Cancer | 75.40 µM | Data not available | - | - | - |
| A549 | Non-Small Cell Lung Cancer | 76.29 µM | - |
Key Findings:
-
A structurally related analog of this compound, designated as compound 33, demonstrates high-affinity binding to the α7-nAChR with an IC50 of 1.07 µM, indicating potent target engagement.
-
The alternative α7-nAChR antagonist, APS8, exhibits high specificity, with nanomolar IC50 values in non-small cell lung cancer (NSCLC) cell lines (A549 and SKMES-1) while showing no cytotoxic effect on normal lung fibroblasts (MRC-5) at a concentration of 1 µM.
-
Another antagonist, QND7, shows activity against NSCLC cell lines, although at micromolar concentrations.
Experimental Protocols: In Vitro Cell Viability Assay
The following is a representative protocol for determining cell viability and IC50 values using the MTT assay, a common colorimetric method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding:
-
Culture cancer (e.g., A549, SCLC cell lines) and normal (e.g., MRC-5, HMEC-L) cells in appropriate media and conditions.
-
Trypsinize and seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in culture medium.
-
Replace the existing medium in the 96-well plates with the medium containing the test compounds.
-
Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Specificity: Anti-Tumor Efficacy and Toxicity
In vivo studies are crucial for evaluating the therapeutic window of a drug candidate, assessing both its anti-tumor activity and its potential toxicity to the host.
Summary of In Vivo Findings
| Compound | Animal Model | Cancer Type | Key Findings | Toxicity |
| This compound | Athymic mice with human SCLC xenografts | Small Cell Lung Cancer | Inhibited nicotine-induced angiogenesis in tumors. | No discomfort or lethargy observed in mice.[1] |
Key Findings:
-
In a xenograft model of human small cell lung cancer (SCLC), this compound effectively inhibited nicotine-induced angiogenesis.[1][2]
-
Importantly, the administration of this compound did not result in any observable signs of toxicity, such as discomfort or lethargy, in the treated mice.[1][2] This suggests a favorable safety profile and a degree of in vivo specificity.
Experimental Protocols: In Vivo Xenograft Model
The following protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy and toxicity of anti-tumor agents.
Subcutaneous Xenograft Mouse Model Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Acclimatize animals to the facility for at least one week before the experiment.
-
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., SCLC cell lines) from culture.
-
Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound or other test compounds via a clinically relevant route (e.g., intraperitoneal, oral gavage, intravenous) at specified doses and schedules.
-
The control group should receive the vehicle used to dissolve the compound.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of distress) throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Collect major organs to assess for any signs of toxicity.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways targeted by this compound and the experimental procedures used to evaluate its effects can provide a clearer understanding of its mechanism of action and specificity.
This compound's Anti-Angiogenic Signaling Pathway
This compound is known to inhibit angiogenesis by targeting the α7-nAChR on endothelial cells, which in turn affects the Egr-1/FGF2 signaling pathway.
Caption: this compound inhibits nicotine-induced angiogenesis.
Experimental Workflow for In Vitro Specificity Testing
The following diagram illustrates the key steps involved in assessing the in vitro specificity of an anti-tumor compound.
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Workflow for In Vivo Xenograft Studies
This diagram outlines the process of conducting in vivo studies to evaluate the anti-tumor efficacy and toxicity of a compound.
References
Safety Operating Guide
Navigating the Disposal of Unidentified Laboratory Substances
In a dynamic research environment, encountering a substance with a cryptic or unfamiliar label like "MG624" presents a significant safety and logistical challenge. Federal and state regulations strictly prohibit the transport, storage, or disposal of hazardous waste of unknown identity, with substantial penalties for non-compliance.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of such substances, ensuring the protection of personnel and the environment.
The cornerstone of safe disposal is the accurate identification of the chemical's hazards.[3] Without a Safety Data Sheet (SDS) for "this compound," a systematic approach must be undertaken to characterize the substance before any disposal action is taken.
Immediate Steps for Managing an Unidentified Substance
If you encounter a container with an unfamiliar label, do not proceed with any experiment or disposal. The following steps provide a clear protocol for handling the situation safely.
-
Isolate the Container: Secure the container in a designated and properly ventilated area, away from incompatible materials. Ensure the container is not leaking and is in stable condition.
-
Consult with Personnel: Inquire with other laboratory personnel, the Principal Investigator, or the Lab Supervisor.[1][2] They may have information about the substance's origin or use in past experiments.
-
Preliminary Hazard Assessment: Conduct a visual inspection of the container and its contents without opening it. Note the physical state (solid, liquid, gas), color, and any visible signs of reaction or degradation.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for managing unknown chemicals.[1][2] They are equipped with the expertise and resources to properly identify and dispose of hazardous materials.
Characterization of the Unidentified Substance
In consultation with your EHS department, a systematic characterization of the substance will be necessary. The following table outlines key parameters to be determined.
| Characteristic | Method of Determination | Importance for Disposal |
| pH | pH paper or a calibrated pH meter. | Determines corrosivity. A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste. |
| Ignitability | Flashpoint testing. | Determines if the substance is a fire hazard. A flashpoint of < 140°F indicates an ignitable hazardous waste.[4] |
| Reactivity | Assessment of chemical structure and functional groups. | Determines if the substance is unstable, water-reactive, or capable of detonation or explosive reaction.[4] |
| Toxicity | Review of potential source materials and related compounds. | Determines if the waste is harmful to human health or the environment.[4] |
| Oxidizing Potential | Starch paper test for liquids. | Identifies if the substance is an oxidizer, which can promote combustion of other materials. |
Experimental Workflow for Unidentified Substance Management
The following diagram illustrates the decision-making process when an unidentified substance is discovered in the laboratory.
Caption: Decision-making workflow for the safe handling and disposal of an unidentified laboratory chemical.
Hierarchy of Controls for Chemical Waste
To minimize risks associated with chemical waste, a "Hierarchy of Controls" should be applied. This framework prioritizes the most effective control measures.[5][6][7][8]
Caption: The hierarchy of controls, with the most effective measures at the top.
Preventative Measures
The generation of unknown chemicals is often a result of inadequate housekeeping and labeling practices. Implementing the following preventative measures is crucial for a safe laboratory environment:
-
Label all containers: All chemical containers, including temporary vessels like beakers and flasks, should be clearly labeled with the full chemical name.[1][3][9]
-
Maintain an accurate inventory: A regularly updated chemical inventory helps track substances and their usage.[1][2]
-
Regularly inspect labels: Periodically check that labels are legible and securely attached to containers.[1][9]
-
Properly dispose of expired chemicals: Do not allow expired or unwanted chemicals to accumulate in the laboratory.[1]
-
Ensure proper hand-off: When personnel leave the laboratory, ensure all their materials are clearly identified and either properly stored or disposed of.[1][2]
By adhering to these procedures, researchers can mitigate the risks associated with unidentified substances and ensure a safe and compliant laboratory environment.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 9. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Navigating Safety Protocols for Handling "MG624": A Critical Guide
Immediate safety and logistical information for researchers, scientists, and drug development professionals handling substances identified as "MG624" requires careful verification due to conflicting safety data sheets (SDS) for products with similar names. An initial investigation into the personal protective equipment (PPE) for "this compound" reveals that this identifier is used for different chemical products with varying hazard classifications. This underscores the critical importance of consulting the specific SDS provided by the manufacturer for the exact product in use.
A review of available safety data sheets reveals significant discrepancies in the recommended handling procedures and required personal protective equipment for substances labeled "this compound". For instance, the SDS for Novagard G624 indicates that the product is not classified as hazardous and does not necessitate special protective measures. In stark contrast, the SDS for MG Chemicals 836-P identifies it as a highly flammable liquid and vapor that can cause serious eye irritation and potential drowsiness or dizziness, mandating the use of protective gloves and eye protection.[1] Another product from Merck Millipore, MABN624, is also described as not being a hazardous substance.
This divergence in safety information highlights the necessity for laboratory personnel to meticulously verify the identity of the chemical they are handling and to adhere strictly to the guidance provided in the corresponding SDS.
Essential Personal Protective Equipment (PPE): A Comparative Overview
The following table summarizes the conflicting PPE recommendations from various safety data sheets for products identified as "this compound". This data emphasizes the product-specific nature of safety protocols.
| Product Identifier | Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Novagard G624 | Not classified as hazardous | No special measures required. |
| MG Chemicals 836-P | Flammable liquid, causes serious eye irritation, may cause drowsiness or dizziness | Protective gloves and eye protection are required.[1] |
| Merck Millipore MABN624 | Not a hazardous substance or mixture | No special PPE mandated. |
Operational Plan for Safe Handling and Disposal
Given the conflicting information, a universal, step-by-step operational plan for handling any substance labeled "this compound" must prioritize verification and adherence to the manufacturer's specific SDS.
Pre-Handling:
-
Verify the Product: Positively identify the full product name and manufacturer of the "this compound" substance in your possession.
-
Obtain and Review the SDS: Secure the most recent version of the Safety Data Sheet from the manufacturer. This document is the primary source for all safety and handling information.
-
Risk Assessment: Based on the SDS, conduct a thorough risk assessment for your specific laboratory procedures.
-
Assemble PPE: Gather all personal protective equipment as specified in the SDS. Ensure all PPE is in good condition and fits correctly.[2]
Handling:
-
Work Area Preparation: Ensure the work area is well-ventilated and that an eyewash station and safety shower are accessible.[3]
-
Donning PPE: Put on all required PPE in the correct order before handling the chemical.
-
Chemical Handling: Follow the specific handling instructions outlined in the SDS. Avoid direct contact, inhalation, and ingestion.
-
Emergency Preparedness: Be aware of the location of spill kits and fire extinguishers.[1] Understand the first-aid measures detailed in the SDS.
Post-Handling and Disposal:
-
Decontamination: Decontaminate any reusable PPE and equipment as per the SDS and institutional protocols.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination.
-
Waste Disposal: Dispose of the chemical waste and any single-use contaminated PPE in accordance with the disposal instructions in the SDS and local regulations.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][3]
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for ensuring safety when handling any chemical, including those identified as "this compound".
Caption: General workflow for safe chemical handling from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
